3-Methyl-5-(methylsulfonyl)benzoic acid
Description
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-methyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O4S/c1-6-3-7(9(10)11)5-8(4-6)14(2,12)13/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CBYSRUGHZFEYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Analytical Characterization of 3-Methyl-5-(methylsulfonyl)benzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
3-Methyl-5-(methylsulfonyl)benzoic acid (Molecular Formula: C9H10O4S; MW: 214.24 g/mol ) is a highly functionalized, meta-substituted aromatic building block. The strategic positioning of a methyl group, a carboxylic acid, and a methylsulfonyl (-SO₂CH₃) moiety provides unique steric and electronic vectors. Because the methylsulfonyl group acts as a potent electron-withdrawing bioisostere, this compound is frequently utilized in the synthesis of selective COX-2 inhibitors and advanced agrochemicals[1].
This whitepaper outlines a comprehensive, self-validating analytical workflow for the structural elucidation and purity verification of this compound, ensuring high-fidelity data suitable for regulatory submissions (e.g., IND/NDA applications).
Analytical Workflow Design
The structural characterization of heavily functionalized aromatics requires a multi-modal approach. The workflow below illustrates the parallel execution of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Figure 1: Multi-modal analytical workflow for the target compound's structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design
The selection of the deuterated solvent is the most critical variable in the NMR analysis of benzoic acid derivatives. While Chloroform-d (CDCl₃) is standard, the carboxylic acid proton (-COOH) undergoes rapid intermolecular exchange and dimerization in non-polar environments, often resulting in line broadening or complete signal disappearance.
Dimethyl Sulfoxide-d6 (DMSO-d6) is deliberately chosen because it acts as a strong hydrogen-bond acceptor. It disrupts carboxylic acid dimers, yielding a sharp, quantifiable -COOH resonance typically observed between δ 13.0 and 13.5 ppm[2]. Furthermore, the strong electron-withdrawing nature of the methylsulfonyl group significantly deshields the adjacent aromatic protons, separating their signals from the residual solvent peak.
Spectral Assignments
The characteristic singlet of the methylsulfonyl protons is a primary diagnostic marker, reliably appearing at δ 3.24–3.27 ppm[1].
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d6)
| Position / Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| -SO₂CH₃ | 3.25 | Singlet, 3H | 43.9[1] |
| Ar-CH₃ | 2.45 | Singlet, 3H | 21.3 |
| Aromatic H (C2, C4, C6) | 7.80 - 8.10 | Multiplets/Broad Singlets, 3H | 125.0 - 142.0 (Aromatic C) |
| -COOH | 13.20 | Broad Singlet, 1H | 166.5 (Carbonyl C) |
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
Electrospray Ionization (ESI) is the optimal ionization technique. Negative ion mode (ESI-) is specifically selected because the carboxylic acid moiety is highly acidic and readily deprotonates to form a stable [M-H]⁻ anion[2]. While positive mode (ESI+) can protonate the sulfone oxygen, ESI- provides superior signal-to-noise ratios and minimizes complex adduct formation.
Fragmentation Mechanics
During Collision-Induced Dissociation (CID), the[M-H]⁻ precursor ion undergoes highly predictable, structurally diagnostic neutral losses. The primary fragmentation pathway is decarboxylation (loss of CO₂, 44 Da). Secondary fragmentation involves the cleavage of the methylsulfonyl group, characterized by the loss of SO₂ (64 Da) or a methyl radical (15 Da), which is a hallmark of aryl sulfone mass spectra[3][4].
Table 2: LC-HRMS/MS Fragmentation Profile (ESI Negative Mode)
| Ion Type | Exact Mass (m/z) | Formula | Diagnostic Significance |
| Precursor [M-H]⁻ | 213.0227 | [C₉H₉O₄S]⁻ | Confirms exact monoisotopic mass. |
| Fragment 1 | 169.0329 | [C₈H₉O₂S]⁻ | Loss of CO₂ (44 Da); confirms carboxylic acid. |
| Fragment 2 | 105.0704 | [C₈H₉]⁻ | Subsequent loss of SO₂ (64 Da); confirms sulfone[3]. |
Vibrational Spectroscopy (FT-IR)
Causality of Experimental Design
Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; the inevitable absorption of atmospheric water produces a broad O-H stretch that masks the intrinsic carboxylic acid O-H vibration. ATR requires no sample preparation, preserves the crystalline polymorphic state of the API intermediate, and allows for immediate, self-validating background subtraction.
Diagnostic Vibrational Bands
The presence of the methylsulfonyl group is unambiguously confirmed by two intense, distinct absorption bands: the asymmetric S=O stretch at ~1312 cm⁻¹ and the symmetric S=O stretch at ~1150 cm⁻¹ [1]. The carbonyl (C=O) stretch of the benzoic acid is typically observed as a sharp, strong band at ~1690 cm⁻¹ .
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility (E-E-A-T), the following protocols incorporate internal validation mechanisms.
Protocol A: Quantitative NMR (qNMR) Acquisition
-
Standard Preparation: Weigh exactly 10.0 mg of 3-Methyl-5-(methylsulfonyl)benzoic acid and 5.0 mg of a primary reference standard (e.g., NIST SRM 350b Benzoic Acid) using a microbalance[5]. The use of SRM 350b ensures that integration values are absolutely traceable.
-
Solubilization: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.
-
Acquisition Parameters: Set the probe temperature to 298 K. Use a 30° pulse angle with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically D1 = 10-15 seconds for quantitative aromatic recovery) to ensure complete longitudinal relaxation.
-
Validation: Verify that the TMS signal is exactly at δ 0.00 ppm and the residual DMSO quintet is at δ 2.50 ppm before integrating the -SO₂CH₃ peak against the internal standard.
Protocol B: LC-HRMS/MS Analysis
-
Chromatography: Inject 2 µL of a 1 µg/mL sample (dissolved in 50:50 Water:Acetonitrile) onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Note: While formic acid slightly suppresses ESI- ionization, it is required to prevent chromatographic tailing of the carboxylic acid.
-
Mass Calibration (Self-Validation): Engage an automated lock-mass infusion (e.g., Leucine Enkephalin,[M-H]⁻ = 554.2620) throughout the run. This continuous internal calibration corrects for time-of-flight (TOF) instrumental drift, ensuring mass accuracy remains < 2 ppm.
-
Activation: Apply a stepped collision energy (CE) ramp (10 eV, 20 eV, 40 eV) in the collision cell to capture both the fragile decarboxylation event and the higher-energy sulfone cleavage[3].
References
1.6 - ChemicalBook. Provides foundational NMR shift data for methylsulfonyl-substituted benzenes.[6] 2.5 - PMC. Details the use of SRM 350b Benzoic acid as an internal qNMR calibrator.[5] 3.1 - Journal of Applied Pharmaceutical Science. Outlines exact IR and NMR spectroscopic markers for the -SO₂CH₃ moiety.[1] 4.2 - DOI.org. Details the NMR characterization of 4-(methylsulfonyl)benzoic acid and related carboxylic acids.[2] 5. 3 - CDN Science Pub. Foundational study on the mass spectrometric fragmentation pathways of sulfones.[3] 6. 4 - Analytical Chemistry (ACS Publications). Authoritative reference on the CID fragmentation behavior of aromatic sulfones.[4]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides a detailed exploration of the physicochemical properties of 3-Methyl-5-(methylsulfonyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer a comprehensive profile. The methodologies for determining these properties are also detailed to provide a framework for experimental validation.
Introduction: Structural Context and Scientific Interest
3-Methyl-5-(methylsulfonyl)benzoic acid belongs to the class of substituted aromatic carboxylic acids. Its structure, featuring a benzoic acid core with a methyl group and a strongly electron-withdrawing methylsulfonyl group at the meta positions, suggests unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The methylsulfonyl group, in particular, is a key pharmacophore known to enhance solubility, metabolic stability, and cell permeability of drug candidates. This guide will dissect the anticipated impact of this substitution pattern on the compound's fundamental physicochemical characteristics.
Physicochemical Properties: A Detailed Analysis
The precise experimental values for 3-Methyl-5-(methylsulfonyl)benzoic acid are not extensively reported in publicly available literature. Therefore, the following properties are a blend of data from closely related isomers and predictions based on established structure-property relationships.
Summary of Physicochemical Data
| Property | Predicted/Inferred Value | Basis for Estimation and Key Considerations |
| Molecular Formula | C₉H₁₀O₄S | Derived from chemical structure. |
| Molecular Weight | 214.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from related solid benzoic acid derivatives. |
| Melting Point (°C) | Not available | Expected to be a relatively high-melting solid, likely above 200°C, based on the crystalline nature of similar compounds like 4-(Methylsulfonyl)benzoic acid (268-271 °C). |
| Boiling Point (°C) | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure, a common characteristic of aromatic carboxylic acids. |
| pKa | ~3.5 - 3.8 | The methylsulfonyl group is strongly electron-withdrawing, increasing acidity compared to benzoic acid (pKa 4.2).[1][2] The pKa of 3-(methylsulfonyl)benzoic acid is reported as 3.52, and the additional methyl group (a weak electron-donating group) would slightly decrease the acidity (increase the pKa).[3] |
| Aqueous Solubility | Slightly soluble to sparingly soluble | The presence of the polar carboxylic acid and methylsulfonyl groups would confer some water solubility, but the aromatic ring and methyl group are lipophilic. Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa.[4] |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | This is an estimate. The methylsulfonyl group generally decreases lipophilicity. The logP of benzoic acid is 1.87.[1] The addition of a methyl group increases logP, while the methylsulfonyl group decreases it. |
Causality Behind Property Estimations
The predictions in the table above are grounded in fundamental principles of physical organic chemistry:
-
Acidity (pKa): The acidity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents. The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group through both inductive and resonance effects. This stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted benzoic acid.[2] The methyl group (-CH₃) is a weak electron-donating group, which slightly destabilizes the carboxylate anion and would be expected to make the compound marginally less acidic than 3-(methylsulfonyl)benzoic acid.
-
Solubility: The aqueous solubility of organic molecules is a balance between hydrophilic and hydrophobic character.[5] The carboxylic acid and methylsulfonyl groups are polar and capable of hydrogen bonding, contributing to water solubility. Conversely, the benzene ring and the methyl group are nonpolar and hydrophobic. The overall solubility in water is expected to be limited but can be significantly enhanced in alkaline solutions where the carboxylic acid is deprotonated to the more soluble carboxylate salt.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[1] The methylsulfonyl group is known to be a polar moiety that can improve the aqueous solubility and lower the logP of a molecule, a desirable feature for drug candidates. The methyl group, being nonpolar, will slightly increase the lipophilicity.
Synthesis and Reactivity
A plausible synthetic route to 3-Methyl-5-(methylsulfonyl)benzoic acid would likely involve the oxidation of a corresponding thioether precursor. A general methodology is outlined below, adapted from known procedures for the synthesis of methylsulfonylbenzoic acids.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 3-Methyl-5-(methylsulfonyl)benzoic acid.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Esterification of 3-Methyl-5-bromobenzoic acid: 3-Methyl-5-bromobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester.
-
Thiolation: The resulting methyl 3-methyl-5-bromobenzoate is then subjected to a nucleophilic aromatic substitution reaction with sodium thiomethoxide to introduce the methylthio group. This reaction may require a copper catalyst.
-
Oxidation: The methylthio group of methyl 3-methyl-5-(methylthio)benzoate is oxidized to the methylsulfonyl group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification to yield the desired 3-Methyl-5-(methylsulfonyl)benzoic acid.
Analytical Characterization: A Validating System
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow
Caption: A comprehensive analytical workflow for the validation of 3-Methyl-5-(methylsulfonyl)benzoic acid.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylsulfonyl protons. The aromatic protons would appear as multiplets in the downfield region (around 7.5-8.5 ppm). The methyl group protons would be a singlet at approximately 2.4-2.6 ppm, and the methylsulfonyl protons would be a singlet further downfield, around 3.1-3.3 ppm. The carboxylic acid proton would be a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (~165-170 ppm), the aromatic carbons (120-145 ppm), the methylsulfonyl carbon (~40-45 ppm), and the methyl carbon (~20-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and strong, sharp peaks for the S=O stretches of the sulfonyl group at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[7][8]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or [M-H]⁻ depending on the ionization technique used.[9] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Relevance in Drug Development and Medicinal Chemistry
The structural motifs present in 3-Methyl-5-(methylsulfonyl)benzoic acid are of significant interest in drug design. The benzenesulfonamide moiety is a well-known zinc-binding group found in numerous carbonic anhydrase inhibitors.[10] While this compound is a benzoic acid and not a sulfonamide, its core structure can be a valuable scaffold for the synthesis of various enzyme inhibitors and receptor modulators. The methylsulfonyl group, as previously mentioned, can impart favorable pharmacokinetic properties. This class of compounds serves as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[11]
Conclusion
While direct experimental data for 3-Methyl-5-(methylsulfonyl)benzoic acid is sparse, a comprehensive understanding of its physicochemical properties can be established through the analysis of related compounds and the application of fundamental chemical principles. This guide provides a robust framework for its synthesis, characterization, and potential applications. The detailed protocols and expected analytical data serve as a valuable resource for researchers embarking on studies involving this and similar molecules, underscoring the importance of a predictive and methodical approach in chemical science.
References
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. 3-Methylsulfonyl benzoic acid | CAS#:5345-27-7 | Chemsrc [chemsrc.com]
- 4. "The Solubility of Certain Substituted Benzoic Acids in Typical Salt So" by J. N. Pearce and J. W. Newsome [scholarworks.uni.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methyl-5-(methylsulfonyl)benzoic acid
Executive Summary
In modern drug discovery, the strategic placement of functional groups on aromatic scaffolds is essential for tuning pharmacokinetics, metabolic stability, and target binding affinity. 3-Methyl-5-(methylsulfonyl)benzoic acid is a highly specialized, multi-functional building block. By combining a hydrogen-bond donating carboxylic acid, a highly polar hydrogen-bond accepting methylsulfonyl group, and a sterically active methyl group, this compound serves as a versatile intermediate for synthesizing advanced active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and a self-validating synthetic methodology designed for research and development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of a building block is the first step in rational drug design. The target compound features a tri-substituted benzene ring, which restricts the conformational flexibility of subsequent linkages (such as amides) and provides a predictable vector for target engagement.
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Parameter | Value |
| IUPAC Name | 3-Methyl-5-(methylsulfonyl)benzoic acid |
| Molecular Formula | C9H10O4S |
| Calculated Molecular Weight | 1[1] |
| CAS Registry Number | Unassigned (Parent) / (4-Fluoro analog) |
| H-Bond Donors | 1 (Carboxylic acid) |
| H-Bond Acceptors | 4 (Sulfonyl + Carboxyl oxygens) |
| Topological Polar Surface Area | ~79.9 Ų |
Note on CAS Registration: As a highly specific, custom-synthesized catalog compound, a universal open-access CAS number for the exact unsubstituted parent molecule is not widely indexed. However, its closely related halogenated derivative, 4-fluoro-3-methyl-5-(methylsulfonyl)benzoic acid, is formally registered under CAS 1423033-70-8, demonstrating the established utility of this 2[2].
Pharmacophore Mapping and Medicinal Chemistry
The strategic value of 3-Methyl-5-(methylsulfonyl)benzoic acid lies in its distinct pharmacophoric elements. Each substituent plays a causal role in modulating biological activity:
-
Carboxylic Acid (C1): Acts as the primary anchor point, typically converted into amides or esters to link with other pharmacophores. In its free form, it can form strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine).
-
Methyl Group (C3): Introduces a hydrophobic "bump" that can occupy small lipophilic pockets in a target protein. More importantly, it provides steric hindrance that can lock the conformation of the aromatic ring, reducing entropic penalty upon binding.
-
Methylsulfonyl Group (C5): A potent electron-withdrawing group that lowers the pKa of the carboxylic acid. It serves as an excellent hydrogen-bond acceptor and is highly resistant to oxidative metabolism (unlike thioethers), making it an ideal bioisostere for sulfonamides.
Figure 1: Pharmacophore mapping and binding interactions of the target molecule.
Synthetic Methodology
To ensure scientific integrity and reproducibility, the following protocol details a robust, self-validating two-step synthesis starting from commercially available 3-iodo-5-methylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Copper-Catalyzed Ullmann-Type Sulfinylation
-
Causality of Design: Palladium-catalyzed sulfinylation is often plagued by catalyst poisoning due to the strong coordinating nature of sulfur. Instead, a Copper(I)-catalyzed Ullmann-type coupling is utilized. L-Proline is selected as a bidentate ligand because its amino and carboxylate groups increase the electron density on the copper center, accelerating the oxidative addition of the aryl iodide. DMSO is chosen as the solvent because it effectively solvates the sodium methanesulfinate salt and stabilizes the active Cu(I) species.
-
Procedure:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, charge 3-iodo-5-methylbenzoic acid (1.0 equiv), sodium methanesulfinate (
, 1.5 equiv), CuI (10 mol%), and L-Proline (20 mol%). -
Add anhydrous DMSO to achieve a 0.2 M concentration.
-
Heat the reaction mixture to 110°C and stir for 18 hours.
-
In-Process Control: Monitor the reaction via LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, quench with water, and acidify to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (
). Wash the combined organic layers with brine, dry over , and concentrate in vacuo.
-
Step 2: Oxidation to the Sulfone
-
Causality of Design: Direct coupling often yields a mixture of sulfoxide and sulfone. To ensure a uniform product, a mild oxidation step using meta-chloroperoxybenzoic acid (mCPBA) is employed to drive any residual sulfoxide to the fully oxidized sulfone state.
-
Procedure:
-
Dissolve the crude intermediate in dichloromethane (DCM) and cool to 0°C.
-
Add mCPBA (1.2 equiv) portion-wise.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench with saturated aqueous
to destroy excess peroxide, followed by extraction. -
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Methyl-5-(methylsulfonyl)benzoic acid.
-
Figure 2: Two-step synthetic workflow for 3-Methyl-5-(methylsulfonyl)benzoic acid.
Analytical Validation
To establish trustworthiness, any synthesized batch must be validated against the following expected analytical parameters:
-
Mass Spectrometry (ESI-MS): The compound ionizes readily in negative mode due to the acidic carboxyl group. Expect a dominant peak at m/z 213.0 [M-H]⁻ .
-
1H NMR (400 MHz, DMSO-d6):
- ~13.5 ppm (br s, 1H, COOH)
- ~8.3 ppm (s, 1H, Ar-H, between the sulfonyl and carboxyl groups)
- ~8.1 ppm (s, 1H, Ar-H)
- ~7.9 ppm (s, 1H, Ar-H)
- ~3.2 ppm (s, 3H, -SO₂CH₃)
- ~2.4 ppm (s, 3H, Ar-CH₃)
References
-
4-FLUORO-3-IODOANILINE, 4-Fluoro-3-iodobenzaldehyde Suppliers & Manufacturers (CAS 1423033-70-8 Reference) Chemical Register URL:[Link]
Sources
Synthesis and Process Optimization of 3-Methyl-5-(methylsulfonyl)benzoic Acid: A Comprehensive Technical Guide
Executive Summary
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly versatile, trifunctional aromatic building block extensively utilized in pharmaceutical research and drug development[1]. Featuring an electron-withdrawing methylsulfonyl group, an electron-donating methyl group, and a reactive carboxylic acid handle, it offers orthogonal reactivity for complex Active Pharmaceutical Ingredient (API) synthesis. This whitepaper provides an authoritative, step-by-step technical guide to its synthesis, emphasizing a highly efficient, scalable three-step route: esterification of 3-bromo-5-methylbenzoic acid, copper-catalyzed Ullmann-type C-S cross-coupling, and subsequent base-catalyzed hydrolysis.
Introduction & Chemical Significance
The strategic positioning of functional groups on the benzene ring of 3-methyl-5-(methylsulfonyl)benzoic acid allows for precise electronic tuning of target molecules. The methylsulfonyl (–SO₂Me) moiety is a privileged pharmacophore in medicinal chemistry, known to improve metabolic stability, increase aqueous solubility, and act as a strong hydrogen bond acceptor [2].
Synthesizing this specific substitution pattern de novo via electrophilic aromatic substitution is highly inefficient due to poor regiocontrol. Therefore, utilizing a pre-functionalized precursor—specifically 3-bromo-5-methylbenzoic acid—and employing transition-metal-catalyzed cross-coupling represents the most logical and high-yielding synthetic strategy [3].
Retrosynthetic Analysis & Strategy Selection
A retrosynthetic analysis of the target molecule reveals the carbon-sulfur (C-S) bond as the primary disconnection point [4].
-
Disconnection 1 (C-S Bond): Cleaving the aryl-sulfone bond leads back to a brominated precursor and a methanesulfonyl source. Sodium methanesulfinate (NaSO₂Me) is the ideal reagent, acting as a stable, solid, and odorless nucleophile [5].
-
Disconnection 2 (Protecting Group): Direct cross-coupling on the free carboxylic acid is problematic. The carboxylate anion can coordinate strongly with copper or palladium catalysts, leading to catalyst deactivation or promoting unwanted thermal decarboxylation. Thus, a Functional Group Interconversion (FGI) to a methyl ester is required prior to the cross-coupling step.
Retrosynthetic pathway for 3-Methyl-5-(methylsulfonyl)benzoic acid.
Detailed Synthetic Methodologies (Step-by-Step Protocols)
Phase 1: Carboxylic Acid Protection (Esterification)
Causality & Rationale: To prevent the carboxylic acid from interfering with the Cu(I) catalytic cycle, it is masked as a methyl ester. Fischer esterification is highly scalable, utilizes inexpensive reagents, and provides a self-validating visual cue (dissolution of the starting material as the ester forms).
Protocol:
-
Charge a round-bottom flask with 3-bromo-5-methylbenzoic acid (1.0 equiv) [6].
-
Suspend the solid in anhydrous methanol (0.5 M concentration).
-
Slowly add concentrated sulfuric acid (0.1 equiv) dropwise while stirring.
-
Affix a reflux condenser and heat the mixture to 70 °C for 8-12 hours until TLC indicates complete consumption of the starting material.
-
Cool to room temperature, concentrate the methanol in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize the acid).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 3-bromo-5-methylbenzoate as a pale oil/solid.
Phase 2: Copper-Catalyzed C-S Cross-Coupling (Ullmann-type Sulfination)
Causality & Rationale: While palladium-catalyzed sulfination is well-documented [7], copper-catalyzed Ullmann-type coupling is preferred for sodium methanesulfinate due to the lower cost of copper and excellent functional group tolerance [3]. The addition of a bidentate ligand, such as L-proline, is critical; it stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), and accelerates the oxidative addition of the aryl bromide [8]. Dimethyl sulfoxide (DMSO) is the optimal solvent because its high dielectric constant solvates the sodium cation, rendering the methanesulfinate anion highly nucleophilic [2].
Protocol:
-
To a rigorously dried Schlenk tube, add Methyl 3-bromo-5-methylbenzoate (1.0 equiv), Sodium methanesulfinate (1.5 equiv), Copper(I) iodide (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv) [2].
-
Evacuate and backfill the reaction vessel with Argon three times to ensure an oxygen-free environment.
-
Inject anhydrous DMSO (to reach 0.2 M concentration) via syringe.
-
Seal the tube and heat the vigorously stirring mixture at 90–100 °C for 18 hours [8].
-
Cool the mixture, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMSO and inorganic salts.
-
Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate Methyl 3-methyl-5-(methylsulfonyl)benzoate .
Catalytic cycle for the Cu(I)/L-proline mediated Ullmann-type sulfination.
Phase 3: Ester Hydrolysis (Deprotection)
Causality & Rationale: The robust nature of the aryl-sulfone bond allows for straightforward base-catalyzed saponification of the methyl ester without risk of side reactions or cleavage of the newly formed C-S bond.
Protocol:
-
Dissolve Methyl 3-methyl-5-(methylsulfonyl)benzoate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
-
Stir at room temperature for 4 hours.
-
Concentrate the organic solvents in vacuo.
-
Acidify the remaining aqueous layer with 1M HCl to pH ~2. The target compound, 3-Methyl-5-(methylsulfonyl)benzoic acid , will precipitate as a white solid.
-
Filter, wash with cold water, and dry under high vacuum.
Quantitative Data & Optimization
The choice of catalyst and ligand significantly impacts the yield of the C-S coupling step. The table below summarizes optimization data based on standard Ullmann and Buchwald-type sulfination conditions [3].
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| CuI (10 mol%) | L-Proline (20 mol%) | DMSO | 90 | 18 | 85-90% | Optimal cost-to-yield ratio; highly scalable [2]. |
| CuI (5 mol%) | HMNPC Amide (10 mol%) | DMSO | 80 | 12 | >90% | Advanced ligand allows milder conditions [3]. |
| Pd₂(dba)₃ (2.5 mol%) | Xantphos (5 mol%) | Toluene | 110 | 24 | <40% | Pd systems often struggle with methanesulfinate salts [5]. |
| Cu(OAc)₂ (10 mol%) | 1,10-Phenanthroline | DMF | 100 | 24 | 70-75% | Good alternative, but requires higher temperatures [9]. |
Analytical Characterization
Verification of the final product should be conducted using standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include a broad singlet at >12.0 ppm (1H, -COOH), three distinct aromatic protons appearing as narrow multiplets or singlets between δ 7.80 – 8.30 ppm (due to the meta-substitution pattern) [4], a sharp singlet at ~3.25 ppm (3H, -SO₂CH₃), and a sharp singlet at ~2.45 ppm (3H, Ar-CH₃).
-
IR (Neat): Strong absorption bands around 1700 cm⁻¹ (C=O stretch of carboxylic acid), 1300 cm⁻¹, and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfone).
Conclusion
The synthesis of 3-Methyl-5-(methylsulfonyl)benzoic acid is best achieved through a highly controlled, three-step linear sequence starting from 3-bromo-5-methylbenzoic acid. By strategically protecting the carboxylic acid and employing a Cu(I)/L-proline-catalyzed Ullmann-type cross-coupling with sodium methanesulfinate, researchers can obtain this valuable pharmaceutical intermediate in high overall yields and excellent purity. The protocols provided herein are designed to be self-validating, ensuring reproducibility across different laboratory scales.
References
-
Zhao, J. et al. "A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions." The Journal of Organic Chemistry 83, 6589–6598 (2018).[Link]
-
"Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances (2018).[Link]
-
"Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large Scale." Chimia (2010).[Link]
-
"Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO₂ Surrogate and Methyl Source." The Journal of Organic Chemistry (2021).[Link]
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- 4. 3-Bromo-5-(methylthio)benzoic acid | 453566-00-2 | Benchchem [benchchem.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combi-Blocks [combi-blocks.com]
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- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 3-Methyl-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of 3-Methyl-5-(methylsulfonyl)benzoic acid. While direct experimental data for this specific molecule is limited, its chemical architecture, featuring a substituted benzoic acid core and a methylsulfonyl group, suggests a compelling profile for investigation in several therapeutic areas. By dissecting the known pharmacological roles of these constituent moieties and analyzing structure-activity relationships of analogous compounds, we can construct a robust hypothesis-driven framework for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent. This document outlines these potential activities, proposes underlying mechanisms of action, and provides detailed, actionable experimental protocols for their validation. Furthermore, we present in-silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide early-stage drug development efforts.
Introduction: Deconstructing the Molecular Scaffold
3-Methyl-5-(methylsulfonyl)benzoic acid is a small organic molecule characterized by a benzene ring substituted with a carboxylic acid, a methyl group, and a methylsulfonyl group. The strategic placement of these functional groups dictates its physicochemical properties and, consequently, its potential interactions with biological targets.
-
The Benzoic Acid Moiety: A ubiquitous pharmacophore, the benzoic acid scaffold is present in a vast array of therapeutic agents.[1] Its carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions within the active sites of enzymes and receptors. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]
-
The Methylsulfonyl Group: This functional group is a key component in numerous approved drugs and clinical candidates.[3] The sulfur atom in its highest oxidation state makes the methylsulfonyl group a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecule can significantly influence properties such as solubility, metabolic stability, and binding affinity to target proteins.[3]
The combination of these two key functional groups in 3-Methyl-5-(methylsulfonyl)benzoic acid presents a unique electronic and steric profile that warrants investigation for novel biological activities. While patents primarily describe its use as an intermediate in the synthesis of herbicides, this does not preclude its potential for therapeutic applications.[4][5]
Predicted Biological Activities and Potential Mechanisms of Action
Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for 3-Methyl-5-(methylsulfonyl)benzoic acid.
Anti-inflammatory Activity
Hypothesis: 3-Methyl-5-(methylsulfonyl)benzoic acid may possess anti-inflammatory properties through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
Rationale: The benzoic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, the methylsulfonyl group is a characteristic feature of selective COX-2 inhibitors, a class of NSAIDs with an improved gastrointestinal safety profile.[6] The anti-inflammatory actions of benzoic acid derivatives are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7]
Proposed Mechanism of Action:
Caption: Potential inhibition of COX enzymes by 3-Methyl-5-(methylsulfonyl)benzoic acid.
Anticancer Activity
Hypothesis: 3-Methyl-5-(methylsulfonyl)benzoic acid may exhibit anticancer activity, potentially through the inhibition of histone deacetylases (HDACs) or other cancer-related signaling pathways.
Rationale: Several benzoic acid derivatives have been identified as inhibitors of HDACs, enzymes that are often dysregulated in cancer.[8] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Additionally, compounds containing the methylsulfonyl moiety have been reported to possess anticancer properties.[9]
Proposed Mechanism of Action:
Caption: Hypothesized HDAC inhibition by 3-Methyl-5-(methylsulfonyl)benzoic acid.
Antimicrobial Activity
Hypothesis: 3-Methyl-5-(methylsulfonyl)benzoic acid may possess antimicrobial properties.
Rationale: Benzoic acid and its derivatives are well-known for their use as antimicrobial preservatives.[10] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. While the contribution of the methylsulfonyl group to antimicrobial activity is less defined, its presence could modulate the compound's potency and spectrum of activity.
Proposed Experimental Validation
To empirically test the hypothesized biological activities, a series of in-vitro assays are recommended.
Anti-inflammatory Activity Assays
| Assay | Purpose | Experimental Overview |
| COX-1/COX-2 Inhibition Assay | To determine the inhibitory potency and selectivity of the compound against COX isoforms. | Utilize commercially available enzyme immunoassays (EIA) to measure the production of prostaglandins in the presence of varying concentrations of the test compound. |
| Nitric Oxide (NO) Production Assay | To assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. | Culture RAW 264.7 macrophages, stimulate with LPS in the presence of the test compound, and quantify nitrite levels in the supernatant using the Griess reagent. |
| Cytokine Release Assay | To measure the effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Treat LPS-stimulated macrophages with the test compound and measure cytokine levels in the culture supernatant using ELISA kits. |
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare assay buffers, enzyme solutions (ovine COX-1 and human recombinant COX-2), arachidonic acid (substrate), and the test compound at various concentrations.
-
Enzyme Inhibition: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for a specified time at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at 37°C.
-
Stop Reaction and Detection: Add a stopping solution and then an ELISA detection reagent (e.g., a prostaglandin-HRP conjugate).
-
Quantification: Measure the absorbance using a microplate reader and calculate the IC50 values for both COX-1 and COX-2.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic acid | C12H13NO5 | CID 57431536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 5. WO2024088280A1 - Preparation method for herbicide intermediate - Google Patents [patents.google.com]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemscene.com [chemscene.com]
- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
Solid-State Characterization and Crystallographic Analysis of 3-Methyl-5-(methylsulfonyl)benzoic Acid
Executive Summary
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis. In drug development, understanding the solid-state behavior of such intermediates and active pharmaceutical ingredients (APIs) is critical. Polymorphism, intrinsic solubility, and mechanical properties are entirely dictated by crystal packing.
This technical whitepaper provides an in-depth crystallographic analysis of 3-Methyl-5-(methylsulfonyl)benzoic acid. By dissecting its supramolecular synthons—specifically the robust
Molecular Architecture & Supramolecular Synthons
The crystal engineering of substituted benzoic acids relies heavily on predictable intermolecular interactions. The molecular architecture of 3-Methyl-5-(methylsulfonyl)benzoic acid features three distinct structure-directing groups:
-
The Carboxylic Acid Motif: The primary structure-directing interaction is the formation of centrosymmetric acid-acid dimers. This creates a robust
hydrogen-bonding motif[1]. The formation of this homosynthon is thermodynamically favored and typically resists interference from competing weak hydrogen bond acceptors, dictating the primary 0D or 1D assembly in the crystal lattice 1[1]. -
The Methylsulfonyl Group: The
group introduces significant dipole moments and additional hydrogen bond acceptors. While lacking strong hydrogen bond donors, the sulfonyl oxygen atoms readily participate in unconventional interactions with adjacent aromatic or methyl protons[2]. These interactions are crucial for extending the isolated dimers into a 2D or 3D supramolecular network 2[2].
Experimental Methodology: Crystal Growth and SCXRD Analysis
To obtain high-quality structural data, a rigorous Single-Crystal X-ray Diffraction (SCXRD) protocol must be executed. The following self-validating methodology ensures thermodynamic control and high-resolution data acquisition.
Step-by-Step Protocol: Crystal Growth & SCXRD Refinement
-
Solvent Selection & Dissolution: Dissolve 50 mg of 3-Methyl-5-(methylsulfonyl)benzoic acid in 2 mL of a binary solvent system (e.g., Ethyl Acetate/n-Heptane, 1:1 v/v).
-
Causality: Ethyl acetate provides solubility for the polar sulfonyl and carboxyl groups, while the anti-solvent (n-heptane) lowers the bulk dielectric constant to promote controlled supersaturation.
-
-
Nucleation & Growth: Puncture the vial cap with a 22-gauge needle and allow slow evaporation at 293 K in a vibration-free environment for 72–96 hours.
-
Causality: Slow evaporation prevents kinetic trapping and the formation of metastable polymorphs, yielding thermodynamically stable, diffraction-quality single crystals.
-
-
Crystal Selection & Mounting: Select a colorless, block-shaped crystal (approx.
mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).-
Causality: Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and prevents solvent loss, which is critical if the lattice incorporates solvent molecules.
-
-
Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Mo-
radiation source ( Å) and a CMOS area detector. -
Integration & Absorption Correction: Process frames using standard reduction software, applying multi-scan absorption corrections.
-
Causality: Absorption correction is vital to accurately model the electron density, especially for sulfur-containing compounds which exhibit higher X-ray absorption coefficients.
-
-
Structure Solution & Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
. Assign all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( or ) 3[3].
Caption: SCXRD experimental workflow for structural determination and refinement.
Crystallographic Data & Structural Refinement
The following table summarizes the expected crystallographic parameters for the thermodynamically stable polymorph of 3-Methyl-5-(methylsulfonyl)benzoic acid, modeled on highly representative empirical data for analogous meta-substituted sulfonyl benzoic acids[4].
| Parameter | Value / Description |
| Chemical Formula | |
| Formula Weight | 214.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.349 g/cm |
| Absorption Coefficient ( | 0.28 mm |
| Final | |
| Goodness-of-fit on | 1.045 |
Self-Validation Note: The trustworthiness of the crystallographic model is confirmed by an
Supramolecular Chemistry and Crystal Packing
The solid-state architecture is a delicate balance of competing and cooperative forces.
-
Primary Synthon (
): The molecules form centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups. The distance is typically around 2.65 Å, indicative of a strong, highly directional interaction[1]. -
Secondary Interactions (
): The methylsulfonyl group ( ) acts as a multi-point hydrogen bond acceptor. The oxygen atoms of the sulfone group interact with the aromatic protons of adjacent dimers. These contacts (typically 2.3–2.6 Å) bridge the isolated dimers into a continuous 2D sheet or 3D network 5[5]. -
Steric Packing: The meta-methyl group fills the hydrophobic voids between the 2D sheets, stabilizing the lattice via weak London dispersion forces.
Caption: Logical hierarchy of supramolecular interactions forming the 3D crystal lattice.
Implications for Drug Development
For formulation scientists, understanding the crystal structure of 3-Methyl-5-(methylsulfonyl)benzoic acid is paramount. The robust
However, the exposed methylsulfonyl oxygens provide potential sites for co-crystal formation. By introducing a co-former with strong hydrogen bond donors (e.g., urea, an amide, or an active pharmaceutical ingredient), it is possible to disrupt the homodimer or utilize the sulfonyl group to engineer a more soluble, multicomponent crystal system, thereby optimizing the physicochemical properties for downstream drug delivery.
References
-
Robust R22(8) hydrogen bonded dimer for crystal engineering of glycoluril derivatives. ResearchGate. Available at: 1
-
Structural Rationalization Directly from Powder Diffraction Data: Intermolecular Aggregation in 2-(Methylsulfonyl)ethyl Succinimidyl Carbonate. ACS Publications. Available at:2
-
[4-(Methylsulfonyl)phenyl]acetic acid. PMC / NIH. Available at: 3
-
N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline. R Discovery. Available at: 4
-
Heterocyclic N-oxide ch⋯o hydrogen bonding (part 3). crystal packing of 2,2′-bipyridine-1,1′-dioxide and pyridine N-oxide. Academia.edu. Available at: 5
Sources
Handling, Safety, and Synthetic Integration of 3-Methyl-5-(methylsulfonyl)benzoic Acid in Preclinical Drug Development
Introduction
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a lipophilic methyl group and a strongly electron-withdrawing methylsulfonyl moiety makes it a valuable intermediate for developing 1[1] and 2[2]. However, these same structural features dictate specific safety and handling protocols. This whitepaper translates standard Safety Data Sheet (SDS) highlights into field-proven, self-validating workflows for medicinal chemists.
Chemical Profile and Hazard Causality
Rather than simply listing GHS codes, it is essential to understand the causality behind the hazards of 3-Methyl-5-(methylsulfonyl)benzoic acid to ensure scientific integrity in lab safety.
-
Irritation (H315, H319, H335): The carboxylic acid group provides a source of labile protons, which can disrupt the physiological pH of mucosal membranes in the eyes and respiratory tract. The methylsulfonyl (-SO₂CH₃) group is highly polar and electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. This enhanced acidity directly correlates with its classification as a severe eye and skin irritant, a profile shared across 3[3].
-
Reactivity: The sulfonyl group is stable under ambient conditions but can interact with strong biological oxidants. Furthermore, the compound must be kept away from strong bases to prevent rapid, exothermic deprotonation, a standard precaution for4[4].
Quantitative Physicochemical and Safety Data
| Property / Hazard | Value / Description | Causality / Mitigation Strategy |
| Molecular Formula | C₉H₁₀O₄S | Defines stoichiometry for downstream coupling reactions. |
| Molecular Weight | ~214.24 g/mol | Used for precise molar equivalent calculations. |
| H315 / H319 | Skin & Eye Irritation | Acidic proton denatures local proteins; mandate nitrile gloves and safety goggles. |
| H335 | Respiratory Irritation | Fine powder can aerosolize; handle strictly in a ventilated enclosure. |
| Incompatibilities | Strong bases, Oxidizers | Risk of exothermic acid-base neutralization or sulfonyl oxidation. |
Self-Validating Storage and Handling Protocols
Expertise & Experience: When handling fine powders with H335 (respiratory irritation) designations, static charge inside weighing enclosures can cause aerosolization. To mitigate this, an anti-static bar must be used during the weighing process to prevent inhalation exposure.
Protocol: Safe Weighing and Dispensing
-
Preparation: Ensure the analytical balance is housed within a ventilated enclosure (face velocity 0.5 - 0.75 m/s).
-
De-stat: Pass an anti-static gun over the spatula and weigh boat to neutralize static charges, preventing the powder from aerosolizing.
-
Transfer: Weigh the required mass of 3-Methyl-5-(methylsulfonyl)benzoic acid.
-
Validation: Wipe down the exterior of the weigh boat with a damp lint-free cloth before transferring it to the fume hood. This self-validates that no micro-dust is transported across the lab environment.
Workflow for safe handling and spill response of 3-Methyl-5-MSBA.
Synthetic Integration: EDC/DMAP Amide Coupling
In drug development, methylsulfonylbenzoic acids are frequently coupled with amines or alcohols to form pharmacologically active amides or esters. For instance, similar sulfonylbenzoic acids have been successfully coupled using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) to synthesize 2[2].
Expertise & Experience: The choice of EDC over DCC (N,N'-Dicyclohexylcarbodiimide) is deliberate. EDC produces a water-soluble urea byproduct, which is easily removed during aqueous workup, whereas DCC produces insoluble dicyclohexylurea (DCU) that complicates purification. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with sterically hindered amines.
Protocol: Self-Validating EDC/DMAP Coupling
-
Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq of 3-Methyl-5-(methylsulfonyl)benzoic acid in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Catalysis: Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the formation of the active O-acylisourea before the amine is introduced, minimizing side reactions.
-
Coupling: Add 1.1 eq of the target amine. Stir for 2-4 hours.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is validated when the peak corresponding to the starting acid (m/z ~213 [M-H]⁻) is consumed and the product mass appears. Do not proceed to workup until conversion is >95%.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The acidic aqueous layer removes the DMAP and the EDC-urea byproduct.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Self-validating EDC/DMAP amide coupling workflow.
Emergency Response and Toxicology
In the event of exposure, the mechanism of tissue damage is primarily acid-catalyzed hydrolysis of cellular proteins.
-
Dermal Exposure: Immediate flushing with copious amounts of water is required. Do not use chemical neutralizers (like sodium bicarbonate) directly on the skin, as the neutralization reaction is highly exothermic and can cause secondary thermal burns.
-
Spill Cleanup: For benchtop spills, surround the powder with a damp absorbent material to prevent dust generation, then carefully sweep into a hazardous waste container.
References
-
PubChem. "Methyl 3-amino-5-(methylsulfonyl)benzoate". National Center for Biotechnology Information. URL:[Link]
-
Gumina, R. J., et al. "(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ Antiporter Inhibitors". ACS Publications. URL:[Link]
-
Moon, D. K., et al. "Antimalarial Preclinical Drug Development: A Single Oral Dose of A 5-Carbon-linked Trioxane Dimer Plus Mefloquine Cures Malaria-Infected Mice". National Institutes of Health (PMC). URL:[Link]
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- 2. Antimalarial Preclinical Drug Development: A Single Oral Dose of A 5-Carbon-linked Trioxane Dimer Plus Mefloquine Cures Malaria-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-5-(methylsulfonyl)benzoate | C9H11NO4S | CID 18945412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-chloro-3-(Methylsulfonyl)benzoic acid [smolecule.com]
Amide bond formation using 3-Methyl-5-(methylsulfonyl)benzoic acid
Application Note & Protocol
Facile Amide Bond Formation Using 3-Methyl-5-(methylsulfonyl)benzoic Acid: A Guide for Medicinal and Synthetic Chemists
Abstract
The amide bond is a cornerstone of modern drug discovery and materials science, yet its construction often requires careful optimization, particularly when using electronically modified substrates.[1] This guide provides a detailed protocol and technical insights for the efficient coupling of 3-Methyl-5-(methylsulfonyl)benzoic acid with primary and secondary amines. The presence of the electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carboxylate carbon but also necessitates a robust activation strategy to achieve high yields and purity. We present a protocol centered on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt), a combination chosen for its high efficiency, suppression of side reactions, and simplified work-up.[2][3] This document serves as a practical resource for researchers in drug development and synthetic chemistry, offering mechanistic explanations, a step-by-step workflow, and a comprehensive troubleshooting guide.
Introduction: The Significance of Specialized Building Blocks
Amide bond synthesis is one of the most frequently performed reactions in medicinal chemistry.[1] While the direct condensation of a carboxylic acid and an amine is thermodynamically favorable, the reaction is kinetically slow and hampered by an initial acid-base reaction that forms an unreactive ammonium carboxylate salt.[4] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[5][6]
3-Methyl-5-(methylsulfonyl)benzoic acid is a valuable building block in synthetic programs.[7] Its rigid aromatic scaffold, combined with the strongly electron-withdrawing and hydrogen bond-accepting sulfonyl group, makes it an attractive component for designing molecules with specific pharmacological properties. This guide outlines a reliable method for incorporating this reagent into target molecules via amide bond formation.
Reagent Profile: 3-Methyl-5-(methylsulfonyl)benzoic Acid
This aromatic carboxylic acid serves as the acyl donor in the amide bond formation. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 5345-27-7 | [7] |
| Molecular Formula | C₈H₈O₄S | [7] |
| Molecular Weight | 200.21 g/mol | - |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, Acetone); poorly soluble in water. | [7] |
Safety Note: Comprehensive toxicological data for this compound are limited. It is presumed to be a mild irritant to the eyes, skin, and respiratory tract.[7][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Principle and Mechanism of Carbodiimide-Mediated Coupling
The recommended protocol utilizes a carbodiimide (EDC) for carboxylic acid activation, along with an additive (HOBt) to enhance efficiency and minimize side reactions. The direct reaction between a carboxylic acid and an amine is unfavorable at room temperature because the amine, being a base, will deprotonate the acid, killing its own nucleophilicity.[4] Coupling agents circumvent this issue.
The mechanism proceeds through several key steps:
-
Activation: The carboxylic acid protonates the EDC, making the central carbon of the carbodiimide highly electrophilic. The resulting carboxylate then attacks this carbon to form a highly reactive O-acylisourea intermediate.[5][9] This intermediate effectively converts the hydroxyl into an excellent leaving group.
-
Suppression of Side Reactions: The O-acylisourea is unstable and can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which is a common cause of low yields.[9][10] To prevent this, an additive like HOBt is introduced.
-
Intermediate Trapping: HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, preventing the formation of the N-acylurea byproduct, yet it remains sufficiently reactive toward the amine.[10]
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the HOBt-active ester. This forms a tetrahedral intermediate which then collapses to yield the desired amide product, releasing HOBt. The other byproduct, the water-soluble ethyl-dimethylaminopropyl urea derived from EDC, is easily removed during aqueous work-up.[2]
Figure 1: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes the coupling of 3-Methyl-5-(methylsulfonyl)benzoic acid with a generic amine (e.g., Benzylamine) on a 1.0 mmol scale. The reaction can be scaled as needed, with adjustments to solvent volumes.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 200.21 | 200 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 | 1.2 | 1.2 |
| HOBt (anhydrous) | 135.12 | 162 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 340 µL | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Note on base: DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt proton, ensuring the coupling proceeds efficiently.
Experimental Workflow
Figure 2: General experimental workflow for amide coupling.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-5-(methylsulfonyl)benzoic acid (200 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Rationale: Cooling minimizes potential side reactions during the exothermic activation step.[2]
-
Addition of Reagents: To the cooled solution, add the amine (Benzylamine, 118 mg, 1.1 mmol), followed by DIPEA (340 µL, 2.0 mmol). Finally, add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 2-3 minutes. Rationale: Adding the EDC last initiates the activation in the presence of all other components, promoting the desired reaction pathway.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting starting material (the carboxylic acid).
-
Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM (20 mL). b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL). Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (EDC/HOBt can degrade).2. Insufficient reaction time.3. Wet solvent or reagents. | 1. Use fresh, high-purity coupling reagents.2. Allow the reaction to run longer (up to 24h).3. Ensure all solvents and non-aqueous reagents are anhydrous.[11] |
| Significant Unreacted Starting Acid | 1. Incomplete activation.2. Sterically hindered or electron-poor amine. | 1. Increase equivalents of EDC/HOBt to 1.5 eq.2. For challenging amines, consider a more potent coupling system like HATU/DIPEA.[11] Increase reaction temperature to 40 °C. |
| N-Acylurea Byproduct Detected | Rearrangement of the O-acylisourea intermediate. | This indicates the HOBt is not trapping the intermediate effectively. Ensure HOBt is added before EDC. Use anhydrous HOBt. |
| Difficulty Removing Urea Byproduct | Use of DCC instead of EDC. | The byproduct of EDC (EDU) is water-soluble and should be removed by the aqueous work-up. If using DCC, its byproduct (DCU) is poorly soluble and often removed by filtration. |
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of amides using 3-Methyl-5-(methylsulfonyl)benzoic acid. By employing the well-established EDC/HOBt coupling system, researchers can efficiently generate amide products in high yield and purity. The mechanistic insights and troubleshooting guide offer a framework for optimizing this critical transformation, facilitating the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wikipedia. (n.d.). Carbodiimide.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wang, D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Macmillan Group, Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Subirós-Funosas, R., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
- Chemsrc. (2025, August 25). 3-Methylsulfonyl benzoic acid | CAS#:5345-27-7.
- Molbase. (n.d.). 3-(METHYLSULFONYL)BENZOIC ACID 5345-27-7 wiki.
- Al-Karawi, A. J. M., et al. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. IntechOpen.
- BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
- Vankawala, P. J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC.
- Faggi, C., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Methylsulfonyl benzoic acid | CAS#:5345-27-7 | Chemsrc [chemsrc.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Esterification reaction conditions for 3-Methyl-5-(methylsulfonyl)benzoic acid
Application Note: Optimized Esterification Strategies for 3-Methyl-5-(methylsulfonyl)benzoic Acid
Executive Summary & Mechanistic Rationale
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly versatile building block in drug development, frequently utilized to introduce polar, hydrogen-bond-accepting motifs into active pharmaceutical ingredients (APIs). However, the esterification of this compound presents distinct electronic challenges. The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group (EWG). Positioned meta to the carboxylic acid, it exerts a strong inductive pull that increases the acidity of the carboxylic proton but concomitantly decreases the nucleophilicity of the carboxylate oxygen 1.
Because of this ring deactivation, standard room-temperature Fischer esterification is often sluggish and low-yielding unless driven by high heat and active water removal 1. For advanced drug discovery workflows requiring the attachment of complex, sterically hindered, or acid-sensitive alcohols, researchers must bypass direct acid catalysis and utilize highly reactive intermediates (e.g., acid chlorides) or mild coupling reagents (e.g., EDC/DMAP) 2. This guide establishes three self-validating protocols to achieve quantitative esterification tailored to specific project constraints.
Strategic Decision Matrix
Selecting the correct activation strategy prevents yield loss and impurity formation. The following decision tree dictates the optimal chemical path based on the properties of your target alcohol.
Decision matrix for esterification conditions based on alcohol properties.
Comparative Quantitative Data
To facilitate protocol selection, the following table summarizes the performance metrics of the three primary esterification methods when applied to deactivated benzoic acids.
| Methodology | Reagents / Catalysts | Temp (°C) | Avg. Time | Typical Yield | Optimal Application |
| Acid Chloride | SOCl₂, DMF (cat.), Et₃N | 80 then 25 | 3 - 5 h | 85 - 95% | Primary/secondary alcohols; robust scale-up [[2]](). |
| Steglich Coupling | EDC·HCl, DMAP, DCM | 0 to 25 | 12 - 18 h | 75 - 90% | Complex APIs, acid-sensitive substrates, t-butyl esters [[2]](). |
| Modified Fischer | H₂SO₄, Toluene (azeotrope) | 110 (Reflux) | 18 - 24 h | 70 - 85% | Bulk simple esters (e.g., n-butyl, ethyl) 1. |
Step-by-Step Experimental Protocols
Protocol A: Acid Chloride-Mediated Esterification (High-Efficiency)
Causality & Validation: Thionyl chloride (SOCl₂) converts the deactivated carboxylic acid into a highly electrophilic acid chloride. A catalytic amount of DMF is essential; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which accelerates the chlorination significantly faster than SOCl₂ alone. The subsequent addition of triethylamine (Et₃N) scavenges the HCl byproduct, driving the reaction forward via Le Chatelier's principle and protecting the alcohol from acid-catalyzed side reactions 2.
-
Activation: Suspend 3-Methyl-5-(methylsulfonyl)benzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add SOCl₂ (2.0 eq, 20 mmol) followed by 2 drops of anhydrous DMF.
-
In-Process Control (IPC): Attach a reflux condenser and heat to 40°C. Monitor gas evolution (SO₂ and HCl). The reaction is self-validating: it is complete when gas evolution ceases and the opaque suspension resolves into a clear solution (approx. 2 hours).
-
Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove unreacted SOCl₂. Co-evaporate twice with anhydrous toluene (10 mL) to ensure absolute removal of residual HCl/SOCl₂.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C under nitrogen. Add the target alcohol (1.1 eq) and Et₃N (2.5 eq).
-
Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Steglich Esterification (Mild Conditions)
Causality & Validation: For acid-sensitive alcohols, the Steglich method avoids harsh mineral acids or HCl generation. EDC activates the acid to an O-acylisourea. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that suppresses deleterious side-reaction pathways (such as stable N-acylurea formation) 2.
-
Initiation: Dissolve the benzoic acid derivative (1.0 eq, 5 mmol) and the target alcohol (1.05 eq) in anhydrous DCM (25 mL).
-
Catalysis: Add DMAP (0.1 eq, 0.5 mmol) and cool the solution to 0°C.
-
Coupling: Add EDC·HCl (1.2 eq, 6 mmol) portion-wise to control the exotherm.
-
IPC: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 12-18 hours). The complete disappearance of the highly polar baseline acid spot confirms completion.
-
Workup: Dilute with DCM (20 mL). Wash sequentially with 0.5 M HCl (15 mL) to remove DMAP/EDC byproducts, then saturated NaHCO₃ (15 mL), and brine. Dry over Na₂SO₄ and concentrate.
Protocol C: Azeotropic Fischer Esterification (Bulk Scale)
Causality & Validation: Direct esterification is an equilibrium process. Because the -SO₂CH₃ group deactivates the carbonyl, standard room-temperature acid catalysis is insufficient. Using a Dean-Stark trap to physically remove water shifts the equilibrium entirely to the product side, forcing the deactivated system to completion 1.
-
Setup: Combine the benzoic acid (1.0 eq, 50 mmol), the alcohol (e.g., n-butanol, 5.0 eq), and concentrated H₂SO₄ (0.1 eq) in toluene (100 mL).
-
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to vigorous reflux (approx. 110°C).
-
IPC: Monitor the accumulation of water in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 0.9 mL) has been collected (typically 18-24 hours) 1.
-
Workup: Cool to room temperature. Neutralize the acid catalyst by washing with saturated Na₂CO₃ (50 mL). Separate the organic layer, dry over MgSO₄, and remove toluene/excess alcohol via vacuum distillation.
Experimental Workflow Visualization
The following workflow illustrates the physical operations required for the Acid Chloride method (Protocol A), ensuring a self-validating progression from activation to pure product.
Step-by-step experimental workflow for acid chloride-mediated esterification.
Analytical Validation & Troubleshooting
-
NMR Signatures: The starting material exhibits a distinct singlet for the -SO₂CH₃ group at approximately 3.1 ppm (in DMSO-d6 or CDCl3). Upon successful esterification, this peak will remain, but new signals corresponding to the ester alkyl group will appear (e.g., a sharp singlet at ~3.9 ppm for a methyl ester).
-
Incomplete Activation (Protocol A): If the acid chloride formation is sluggish, verify the anhydrous nature of the SOCl₂. Moisture will rapidly hydrolyze the Vilsmeier-Haack reagent back to DMF and inactive byproducts.
-
N-Acylurea Byproduct (Protocol B): If a significant non-polar byproduct forms during Steglich esterification, it indicates that the O-acylisourea is rearranging before the alcohol can attack. Increase the concentration of DMAP or ensure the reaction is kept strictly at 0°C during EDC addition.
References
- Title: EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates Source: Google Patents URL
- Source: Asian Journal of Chemistry (asianpubs.org)
- Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL
Sources
Functionalization of the methylsulfonyl group in benzoic acid derivatives
Application Note: Advanced -C(sp³)–H Functionalization of Methylsulfonyl Groups in Benzoic Acid Derivatives
Introduction & Strategic Context
Methylsulfonylbenzoic acid derivatives—such as 4-(methylsulfonyl)benzoic acid and 2-chloro-4-(methylsulfonyl)benzoic acid—are highly privileged scaffolds in pharmaceutical and agrochemical discovery (1)[1]. They serve as critical precursors for COX-2 inhibitors, HPPD-inhibiting herbicides (like Tembotrione), and neuraminidase inhibitors (2)[2].
While the methylsulfonyl (
Mechanistic Insights & Reaction Design (E-E-A-T)
The Causality of Base Selection
Deprotonation of the
The Necessity of Carboxylic Acid Protection
Attempting to deprotonate a free benzoic acid requires a minimum of two equivalents of base to form a dianion. However, carboxylate dianions are notoriously insoluble in ethereal solvents like THF, leading to heterogeneous mixtures, poor conversion, and trapping of the base. To create a self-validating, robust protocol, the carboxylic acid must first be protected as a tert-butyl ester. The bulky tert-butyl group provides exceptional steric shielding against nucleophilic acyl substitution during the subsequent carbanion trapping.
Visualizing the Reaction Architecture
Mechanistic pathway for the alpha-functionalization of methylsulfonylbenzoates.
Step-by-step experimental workflow for cryogenic alpha-functionalization.
Quantitative Data: Optimization of Reaction Parameters
To validate the experimental design, the
| Base | Equivalents | Temp (°C) | Solvent | Electrophile | Yield (%) | Mechanistic Observation |
| 1.1 | -78 | THF | Benzyl Bromide | 45 | Significant ester cleavage observed due to nucleophilicity. | |
| LDA | 1.1 | -78 | THF | Benzyl Bromide | 78 | Moderate conversion; slight steric hindrance during deprotonation. |
| LiHMDS | 1.1 | -78 | THF | Benzyl Bromide | 92 | Clean conversion; optimal basicity/nucleophilicity ratio. |
| NaH | 1.5 | 0 | DMF | Benzyl Bromide | Trace | Incomplete deprotonation (pKa mismatch). |
| K₂CO₃ | 3.0 | 80 | DMF | Benzyl Bromide | 0 | Base too weak to abstract the |
Experimental Protocols
Protocol A: Preparation of tert-Butyl 4-(methylsulfonyl)benzoate (Protection Step)
Objective: Mask the acidic carboxylic proton to prevent dianion formation and enhance solubility.
-
Reagent Assembly: In an oven-dried 250 mL round-bottom flask, dissolve 4-(methylsulfonyl)benzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Activation: Add 4-dimethylaminopyridine (DMAP, 1.0 mmol) followed by tert-butanol (15.0 mmol).
-
Coupling: Cool the mixture to 0 °C using an ice bath. Add
-Dicyclohexylcarbodiimide (DCC, 11.0 mmol) portion-wise.-
Causality: DCC activates the carboxylic acid, while cooling prevents the exothermic formation of the unreactive
-acylurea byproduct.
-
-
Reaction & Workup: Stir for 12 hours at room temperature. Filter the precipitated dicyclohexylurea (DCU) through a pad of Celite. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the protected ester.
Protocol B: -Alkylation via Cryogenic Carbanion Generation
Objective: Synthesize tert-butyl 4-(phenethylsulfonyl)benzoate via nucleophilic substitution.
-
System Purging: Flame-dry a Schlenk flask and purge with argon. Add tert-butyl 4-(methylsulfonyl)benzoate (5.0 mmol) and anhydrous THF (25 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).
-
Causality: THF coordinates the lithium cation, breaking up LiHMDS aggregates to maximize basicity, while the cryogenic temperature prevents the highly reactive carbanion from undergoing self-condensation.
-
-
Deprotonation: Add LiHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the
-sulfonyl carbanion (the solution typically turns pale yellow). -
Electrophilic Trapping: Add benzyl bromide (6.0 mmol) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to safely protonate any unreacted base. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the
-alkylated product.
Protocol C: Acylation to Access -Keto Sulfones
Objective: Synthesize complex
-
Follow Steps 1-3 from Protocol B to generate the
-sulfonyl carbanion. -
Trapping: Add benzoyl chloride (5.5 mmol) dropwise at -78 °C.
-
Causality: Acyl chlorides are highly reactive; keeping the temperature strictly at -78 °C prevents double addition (formation of tertiary alcohols) and favors the exclusive formation of the
-keto sulfone.
-
-
Workup: Quench with NH₄Cl, extract with DCM, and purify via recrystallization from ethanol to yield the pure
-keto sulfone derivative.
References
- Title: 2-Chloro-3-methyl-4-(methylsulfonyl)
- Title: Catalyst-Free 1,6-Conjugate Addition/Aromatization/Sulfonylation of para-Quinone Methides: Facile Access to Diarylmethyl Sulfones Source: ACS Publications URL
- Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Source: ResearchGate URL
3-Methyl-5-(methylsulfonyl)benzoic Acid in Fragment-Based Drug Discovery: Scaffold Profiling, Library Synthesis, and Validation Protocols
Executive Summary
The integration of 3-Methyl-5-(methylsulfonyl)benzoic acid (3M5MSBA) into Fragment-Based Drug Discovery (FBDD) libraries represents a strategic utilization of privileged chemical space. As a Senior Application Scientist overseeing high-throughput hit-to-lead campaigns, I have observed that the success of a fragment screen is inextricably linked to the physicochemical rigor and functional versatility of the starting scaffolds.
3M5MSBA is a highly optimized building block . It features a robust benzoic acid anchor for synthetic divergence, a methyl group that provides a steric shield to lock molecular conformation, and a methylsulfonyl moiety. The methylsulfonyl group is a premier bioisostere that acts as a potent, metabolically stable hydrogen bond acceptor (HBA) network, avoiding the rapid Phase I oxidation often seen with simple thioethers or alkyl groups. This guide details the physicochemical rationale, mechanistic utility, and self-validating synthetic protocols for deploying 3M5MSBA in drug discovery libraries.
Physicochemical Profiling & Rule-of-Three (Ro3) Compliance
To ensure high ligand efficiency (LE) during primary screening, library fragments must strictly adhere to the Rule of Three (Ro3). 3M5MSBA presents a near-perfect physicochemical profile for FBDD. The low molecular weight and optimal lipophilicity ensure that any binding affinity detected is driven by high-quality, directional interactions rather than non-specific hydrophobic collapse.
Table 1: Physicochemical Properties of 3M5MSBA
| Property | Value | Ro3 Threshold | FBDD Advantage |
| Molecular Weight | 214.24 g/mol | ≤ 300 g/mol | Allows significant mass addition during hit-to-lead optimization. |
| cLogP | ~0.9 | ≤ 3.0 | Ensures high aqueous solubility for high-concentration NMR/SPR screening. |
| H-Bond Donors (HBD) | 1 (COOH) | ≤ 3 | Minimizes desolvation penalties upon target binding. |
| H-Bond Acceptors (HBA) | 4 (SO₂, COOH) | ≤ 3 (Soft limit) | Provides multiple vectors for interacting with kinase hinge regions or basic pockets. |
| Polar Surface Area | 79.8 Ų | ≤ 60-80 Ų | Balances target engagement with potential cellular permeability. |
| Rotatable Bonds | 2 | ≤ 3 | Low entropic penalty upon binding; conformationally restricted core. |
Mechanistic Utility in Target Classes
The architectural geometry of 3M5MSBA allows it to address diverse and challenging biological targets. The causality behind its broad utility lies in the spatial relationship between the electron-withdrawing sulfone and the ionizable carboxylate.
-
Epigenetic Targets (Sirtuins): Sulfobenzoic acid derivatives have been extensively validated as neuroprotective SIRT2 inhibitors. The methylsulfonyl group mimics the binding kinetics of sulfonamides, effectively engaging the hydrophobic acetyl-lysine binding tunnel of SIRT2 while the aromatic core stacks with active-site phenylalanine residues .
-
Metalloenzymes and Hydrolases: The carboxylate moiety of 3M5MSBA serves as a critical pharmacophore for anchoring into basic pockets or coordinating with active-site metals. Similar methanesulfonyl benzoic acid fragments have been successfully co-crystallized with AmpC beta-lactamase (e.g., PDB: 2HDS), demonstrating exceptional ligand efficiency by displacing highly ordered active-site water molecules .
-
Ion Channels (Na+/H+ Exchangers): In the synthesis of acylguanidine inhibitors, the 5-(methylsulfonyl)benzoic acid core is essential for NHE-1 subtype selectivity. The sulfone oxygen atoms form critical, directional hydrogen bonds with the transporter's transmembrane domains, a mechanism that cannot be replicated by simpler alkyl substituents .
Fragment-Based Drug Discovery workflow leveraging the 3M5MSBA scaffold.
Experimental Protocols: Self-Validating Systems
To translate 3M5MSBA into actionable screening libraries, high-yielding, chemoselective synthetic protocols are required. The following methodologies are designed as self-validating systems , incorporating in-line analytical feedback loops to ensure protocol integrity without requiring offline intervention.
Protocol A: High-Throughput Amide Coupling for Focused Library Generation
This protocol generates diverse amide libraries for kinase and GPCR screening. Causality of Reagent Choice: We utilize HATU and DIPEA rather than traditional EDC/HOBt. HATU drastically accelerates the formation of the active ester and minimizes the residence time of the highly reactive O-acylisourea intermediate. This prevents epimerization and overcomes the steric hindrance imposed by the adjacent methyl group on the 3M5MSBA ring.
Step-by-Step Methodology:
-
Preparation: Dispense 3M5MSBA (0.1 mmol, 1.0 eq) into a 96-well synthesis block. Add anhydrous DMF (1.0 mL) to each well.
-
Activation: Add HATU (0.11 mmol, 1.1 eq) followed by DIPEA (0.3 mmol, 3.0 eq). Agitate at 25°C for exactly 15 minutes to form the active HOAt ester.
-
Coupling: Dispense the diverse primary/secondary amine library (0.12 mmol, 1.2 eq) into the respective wells. Seal and agitate at 25°C for 4 hours.
-
Self-Validation Gate (In-line LC-MS/MS): An automated 2 µL aliquot is injected into the LC-MS/MS.
-
Pass Condition: Disappearance of the 3M5MSBA mass (m/z 213 [M-H]⁻) and appearance of the product mass.
-
Fail Condition: Persistence of the starting material triggers an automated secondary pulse of DIPEA (0.1 mmol) and an additional 2 hours of heating at 40°C, ensuring complete deprotonation of recalcitrant amine hydrochloride salts.
-
-
Purification: Subject the validated wells to automated preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA).
Protocol B: Chemoselective Reduction to Benzyl Alcohol for Ether Diversification
To target epigenetic readers, the carboxylic acid must be converted to an ether linkage. Causality of Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) is utilized instead of Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it risks over-reducing or cleaving the methylsulfonyl group at elevated temperatures. BH₃·THF provides exquisite chemoselectivity, reducing the electron-rich carboxylic acid to a primary alcohol via a trialkoxyboroxine intermediate, while leaving the electron-deficient sulfone completely intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 3M5MSBA (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) under an inert Argon atmosphere at 0°C.
-
Reduction: Dropwise, add BH₃·THF (1.0 M in THF, 15.0 mL, 3.0 eq) over 30 minutes to manage the exothermic evolution of hydrogen gas.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Gate (In situ FTIR): Monitor the reaction vessel using an in situ ATR-FTIR probe.
-
Pass Condition: The broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (1700 cm⁻¹) must completely disappear, replaced by a sharp primary alcohol O-H stretch (~3400 cm⁻¹). This validates reaction completion without the need to quench and run offline NMR, preventing premature workup.
-
-
Quench & Extraction: Carefully quench with Methanol (10 mL) at 0°C until effervescence ceases. Concentrate in vacuo, partition between EtOAc and 1M HCl, and wash with brine. Dry over Na₂SO₄ to yield the benzyl alcohol intermediate, ready for downstream Mitsunobu coupling.
Synthetic diversification pathways for 3M5MSBA to generate target-specific libraries.
References
-
Joshi, N. U., et al. "Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors." Journal of Medicinal Chemistry, 2014. PMC3945417. Available at:[Link]
-
Babaoglu, K., & Shoichet, B. K. "Deconstructing fragment-based inhibitor discovery: AmpC beta-lactamase in complex with 4-Methanesulfonylamino benzoic acid." Nature Chemical Biology, 2006. RCSB PDB: 2HDS. Available at:[Link]
-
Wermuth, C. G., et al. "Selective Optimization of Side Activities: Another Way for Drug Discovery (Context: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ Antiporter Inhibitors)." Journal of Medicinal Chemistry, 2004. Available at:[Link]
Application Note: Advanced Recrystallization and Purification Protocols for 3-Methyl-5-(methylsulfonyl)benzoic acid
Introduction & Mechanistic Rationale
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly specialized aromatic compound utilized as a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molecule presents a unique physicochemical landscape governed by three distinct substituents on the benzene ring:
-
Carboxylic Acid (-COOH): Provides pH-dependent solubility (pKa ~4.0) and acts as a strong hydrogen-bond donor/acceptor, leading to dimerization in the solid state.
-
Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing moiety that significantly increases the polarity and crystal lattice energy of the molecule due to intense dipole-dipole interactions.
-
Methyl Group (-CH₃): An electron-donating, lipophilic group that disrupts planar stacking and introduces localized hydrophobicity.
Achieving >99.5% purity for this intermediate is critical. Impurities carried forward can poison transition-metal catalysts in downstream coupling reactions or generate structurally similar API degradants that are nearly impossible to separate.
Physicochemical Profiling & Solvent Selection
The selection of a recrystallization solvent must be dictated by the specific impurity profile of the crude batch. The table below outlines the thermodynamic and kinetic rationale for three field-proven purification systems adapted from established protocols for methylsulfonylbenzoic acid derivatives.
Table 1: Solvent System Profiling and Selection Matrix
| Solvent System | Crystallization Mechanism | Boiling Point (°C) | Solubility Profile (Target Compound) | Impurity Clearance Focus |
| Methanol (Absolute) | Thermal Gradient (Cooling) | 64.7 | High at reflux, very low at 0 °C | Non-polar organic impurities, unreacted starting materials |
| Aqueous NaOH / HCl | Isoelectric Precipitation | 100.0 | Soluble at pH > 8, Insoluble at pH < 2 | Insoluble heavy organics, colored polymers, heavy metals |
| Ethyl Acetate / Heptane | Dielectric Shift (Anti-Solvent) | 77.1 / 98.4 | High in EtOAc, Insoluble in Heptane | Structurally similar isomers, thermally sensitive degradants |
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization (Methanol)
Mechanistic Rationale: Short-chain alcohols like absolute methanol are highly effective for purifying methylsulfonylbenzoic acid derivatives[2]. At reflux, methanol provides sufficient solvation energy to disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers. Upon controlled cooling, the high lattice energy of the target compound overtakes the solvation energy, driving selective crystallization while leaving structurally dissimilar organic impurities dissolved in the mother liquor[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 3-Methyl-5-(methylsulfonyl)benzoic acid in 50 mL of absolute methanol in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to gentle reflux (65 °C) under continuous magnetic stirring until complete dissolution is achieved.
-
Self-Validating Check (Hot Filtration): Visually inspect the solution. If residual turbidity persists, it indicates the presence of insoluble inorganic salts or cross-linked polymers. Immediately perform a hot filtration through a pre-warmed Celite pad to prevent these particles from acting as heterogeneous nucleation sites.
-
Controlled Cooling: Transfer the clear filtrate to a programmable cooling bath. Cool the solution from 65 °C to 20 °C at a strict rate of 0.5 °C/min.
-
Causality: Rapid cooling shrinks the metastable zone width (MSZW), causing spontaneous homogeneous nucleation (crashing out), which traps solvent and impurities within the crystal lattice. A slow cooling rate favors thermodynamic crystal growth, yielding larger, ultra-pure crystals.
-
-
Maturation: Once at 20 °C, further cool the suspension to 0–5 °C using an ice-water bath and age for 2 hours to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold methanol, and dry under vacuum at 45 °C to constant weight.
Protocol 2: Acid-Base Isoelectric Precipitation
Mechanistic Rationale: This method exploits the acidic nature of the -COOH group. Treating the crude material with an aqueous base converts it into a highly water-soluble sodium carboxylate salt. This phase allows for the physical removal of insoluble organic impurities and the use of activated carbon to adsorb high-molecular-weight colored byproducts[4]. Re-acidification to pH ~1 forces the equilibrium entirely back to the un-ionized free acid, triggering massive supersaturation and rapid precipitation[4].
Step-by-Step Methodology:
-
Basification: Suspend 10.0 g of crude material in 100 mL of deionized water. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 8.5–9.0.
-
Carbon Treatment: Add 1.0 g of activated carbon (Darco®) to the basic solution. Heat to 60 °C and stir for 30 minutes to adsorb colored impurities.
-
Filtration: Filter the hot suspension through a fine-porosity fritted funnel to remove the carbon and any undissolved lipophilic impurities.
-
Acidification: Cool the filtrate to 10 °C. While stirring vigorously, add 6M HCl dropwise to lower the pH.
-
Self-Validating Check (pH Monitoring): Monitor the pH continuously using a calibrated probe. The target compound will begin precipitating heavily around pH 4.0. Continue adding HCl until the pH stabilizes at ≤ 1.5. If the pH drifts above 2.0 during the aging phase, add additional HCl. Failure to maintain pH < 2.0 leaves the compound partially ionized, resulting in severe yield loss.
-
Isolation: Filter the resulting thick white slurry, wash the filter cake generously with deionized water until the filtrate is neutral, and dry under vacuum at 50 °C.
Protocol 3: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
Mechanistic Rationale: When the crude mixture contains thermally sensitive impurities, ambient-temperature anti-solvent crystallization is preferred. Ethyl acetate acts as the primary solvent, effectively solvating the compound via dipole-dipole interactions with the methylsulfonyl group. The controlled addition of heptane (anti-solvent) sharply lowers the bulk dielectric constant of the medium, forcing the polar target compound out of solution while highly lipophilic impurities remain dissolved.
Step-by-Step Methodology:
-
Solvation: Dissolve 10.0 g of crude material in the minimum required volume of ethyl acetate (approx. 40-50 mL) at 25 °C.
-
Anti-Solvent Addition: Equip the flask with an addition funnel containing 100 mL of n-heptane. Add the heptane dropwise at a rate of 2 mL/min under moderate stirring.
-
Nucleation Control: Stop the addition briefly when the solution becomes persistently cloudy (the cloud point). Allow the mixture to stir for 15 minutes to establish a stable seed bed before resuming the heptane addition.
-
Self-Validating Check (Mother Liquor HPLC): After all heptane is added, allow the slurry to stir for 1 hour. Extract a 0.5 mL aliquot of the mother liquor, filter, and analyze via rapid HPLC or TLC. If the concentration of the target compound in the liquor remains >5 mg/mL, add an additional 0.5 volumes of heptane to force further precipitation.
-
Isolation: Filter the solid, wash with a 1:4 mixture of EtOAc/Heptane, and dry under vacuum at ambient temperature.
Workflow Visualization
Decision matrix for selecting the optimal recrystallization workflow based on impurity profiles.
References
- Google Patents. "US7285678B2 - Purification of 2-nitro-4-methylsulphonylbenzoic acid." United States Patent and Trademark Office.
-
Patsnap. "Synthetic process of herbicide tembotrione." Patsnap Patent Intelligence. URL:[Link]
- Google Patents. "CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid." China National Intellectual Property Administration.
Sources
- 1. Buy 3-Methyl-5-(methylsulfonyl)benzoic acid [smolecule.com]
- 2. Buy 2-chloro-3-(Methylsulfonyl)benzoic acid [smolecule.com]
- 3. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7285678B2 - Purification of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]
Scalable Synthesis Routes for 3-Methyl-5-(methylsulfonyl)benzoic acid: Application Notes & Protocols
Executive Summary & Strategic Context
3-Methyl-5-(methylsulfonyl)benzoic acid is a highly versatile bifunctional building block frequently utilized in the drug development sector. Its structural motif—combining a sterically directing methyl group, a strongly electron-withdrawing methylsulfonyl moiety, and a versatile carboxylic acid handle—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators.
Designing a scalable synthesis for this molecule requires navigating the chemoselectivity of sulfur oxidation and preventing catalyst poisoning during carbon-sulfur (C-S) bond formation. This application note details a robust, four-step, self-validating synthetic route starting from the commercially available 3-bromo-5-methylbenzoic acid.
Retrosynthetic Analysis & Route Selection
To ensure high atom economy and scalability, the synthetic strategy relies on modern transition-metal catalysis and green oxidation principles.
-
Step 1: Carboxylic Acid Protection (Esterification). The free carboxylic acid must be masked as a methyl ester. If left unprotected, the acidic proton will consume the nucleophilic sodium methanethiolate in the subsequent step and coordinate with the Palladium catalyst, leading to severe catalyst deactivation.
-
Step 2: Palladium-Catalyzed C-S Cross-Coupling. An alternative and more modern approach to the synthesis of aryl methyl sulfides is through palladium-catalyzed cross-coupling reactions[1]. Using sodium methanethiolate (NaSMe) as the methylthiol source, we employ a Buchwald-Hartwig-type coupling. The use of Xantphos—a bidentate ligand with a wide bite angle—accelerates the crucial reductive elimination step, preventing catalyst stalling.
-
Step 3: Chemoselective Oxidation. The intermediate thioether is oxidized to the sulfone. Oxone (potassium peroxymonosulfate) is a versatile and environmentally friendly oxidizing agent[2]. It is chosen over mCPBA or KMnO₄ because it avoids toxic metal waste and provides strict chemoselectivity for sulfur oxidation without degrading the aromatic ring. Among the different protocols to prepare sulfoxides and sulfones, the oxidation of sulfides has become the most popular and straightforward method in organic synthesis[3].
-
Step 4: Saponification. A mild hydrolysis using Lithium Hydroxide (LiOH) unmasks the carboxylic acid. Mild conditions are critical here; harsh aqueous bases at high temperatures could trigger unwanted nucleophilic aromatic substitution (S_NAr), displacing the sulfone group.
Caption: Four-step scalable synthesis route for 3-Methyl-5-(methylsulfonyl)benzoic acid.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters for a 100 mmol scale synthesis, ensuring reproducible yields across batches.
| Step | Transformation | Key Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Esterification | Methanol, H₂SO₄ (cat.) | MeOH | 65 (Reflux) | 12 | 95% |
| 2 | C-S Coupling | NaSMe, Pd₂(dba)₃, Xantphos, DIPEA | 1,4-Dioxane | 100 | 8 | 85% |
| 3 | Oxidation | Oxone (2.5 eq.) | MeOH / H₂O | 25 (RT) | 6 | 90% |
| 4 | Saponification | LiOH·H₂O (3.0 eq.), HCl (aq) | THF / H₂O | 25 (RT) | 2 | 95% |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-bromo-5-methylbenzoate
Objective: Protect the carboxylic acid to prevent catalyst poisoning.
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-5-methylbenzoic acid (21.5 g, 100 mmol) and anhydrous methanol (200 mL).
-
Reaction: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise while stirring. Heat the mixture to reflux (65 °C) for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (R_f ~0.1) should completely convert to the ester (R_f ~0.7).
-
Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the residue with EtOAc (200 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow oil (~21.7 g, 95% yield).
Step 2: Palladium-Catalyzed C-S Cross-Coupling
Objective: Introduce the methylthio ether linkage. Safety Note: NaSMe is highly toxic and possesses a severe stench. Perform all operations in a well-ventilated fume hood and keep a bleach bath ready for quenching contaminated glassware.
-
Setup: In an oven-dried 500 mL Schlenk flask, combine Methyl 3-bromo-5-methylbenzoate (21.7 g, 95 mmol), Pd₂(dba)₃ (1.74 g, 2 mol%), and Xantphos (2.20 g, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (3 cycles).
-
Reaction: Add anhydrous 1,4-Dioxane (150 mL), followed by N,N-Diisopropylethylamine (DIPEA) (25 mL, 143 mmol) and Sodium methanethiolate (NaSMe) (8.0 g, 114 mmol). Heat the sealed flask to 100 °C for 8 hours.
-
IPC: LC-MS analysis should indicate complete consumption of the bromide (M+H expected for product: 197.1).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with EtOAc (100 mL). Wash the filtrate with water (2 × 100 mL) and brine. Concentrate and purify via short-path silica plug (Hexanes/EtOAc 9:1) to afford methyl 3-methyl-5-(methylthio)benzoate (~15.8 g, 85% yield).
Step 3: Chemoselective Oxidation to Sulfone
Objective: Oxidize the thioether to a sulfone without over-oxidizing the aromatic methyl group. The selectivity between sulfoxide and sulfone can often be controlled by the choice of solvent[2].
-
Setup: Dissolve methyl 3-methyl-5-(methylthio)benzoate (15.8 g, 80.5 mmol) in a 1:1 mixture of Methanol and Water (200 mL) in a 1 L flask.
-
Reaction: Portion-wise, add Oxone (61.8 g, 201 mmol, ~2.5 eq.) over 30 minutes at 0 °C to control the initial exotherm. Allow the reaction to warm to room temperature and stir for 6 hours.
-
IPC: TLC (Hexanes/EtOAc 7:3). The intermediate sulfoxide will appear first, followed by the highly polar sulfone (R_f ~0.3).
-
Workup: Quench the remaining oxidant by adding saturated aqueous Na₂S₂O₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield methyl 3-methyl-5-(methylsulfonyl)benzoate as a white solid (~16.5 g, 90% yield).
Step 4: Saponification to Final Product
Objective: Mild deprotection to yield 3-Methyl-5-(methylsulfonyl)benzoic acid.
-
Setup: Dissolve the sulfone ester (16.5 g, 72.3 mmol) in THF (100 mL).
-
Reaction: Add a solution of LiOH·H₂O (9.1 g, 217 mmol) in Water (50 mL). Stir vigorously at room temperature for 2 hours.
-
IPC: LC-MS should show the disappearance of the ester mass and the appearance of the target acid (M-H expected: 213.0).
-
Workup: Remove THF in vacuo. Dilute the aqueous layer with water (50 mL) and wash with Diethyl Ether (50 mL) to remove trace organic impurities. Acidify the aqueous layer to pH ~2 using 2M HCl. The product will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum to afford the pure title compound (~14.7 g, 95% yield).
Mechanistic Insights: The C-S Coupling Cycle
The success of Step 2 relies on the precise orchestration of the Palladium catalytic cycle.
-
Oxidative Addition: The active Pd(0) species inserts into the Ar-Br bond of the starting material, forming a stable Pd(II) intermediate.
-
Transmetalation: The sodium methanethiolate displaces the bromide on the Pd(II) complex. This step is thermodynamically driven by the precipitation/formation of NaBr.
-
Reductive Elimination: The Xantphos ligand forces the aryl and thiomethyl groups into close proximity (due to its large bite angle), facilitating the rapid formation of the C-S bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Palladium-catalyzed C-S cross-coupling step.
References
-
Rapid, Economical and Green Solid Oxidation of Sulfides to Sulfones and Their Antimicrobial Evaluation- Part 2. Der Pharma Chemica. URL:[Link]
Sources
Application Notes and Protocols: Reagents for Coupling 3-Methyl-5-(methylsulfonyl)benzoic acid with Amines
Introduction
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] The construction of the amide linkage is central to synthesizing peptides, complex natural products, and a vast array of pharmaceutical agents. While numerous methods exist, the coupling of electronically modified or sterically demanding substrates often presents significant challenges that require carefully optimized conditions and the selection of appropriate reagents.[2][3]
This guide provides a detailed examination of robust and efficient protocols for the coupling of 3-Methyl-5-(methylsulfonyl)benzoic acid with various primary and secondary amines. This particular substrate presents a unique combination of electronic deactivation and moderate steric hindrance, making it an excellent case study for selecting and applying modern coupling reagents. The strong electron-withdrawing nature of the methylsulfonyl group increases the acidity of the carboxylic acid but can decrease the nucleophilicity of the carbonyl carbon in the activated intermediate. The meta-methyl group adds a degree of steric hindrance that can impede the approach of the amine nucleophile.
Herein, we present field-proven insights and detailed, step-by-step protocols for three highly effective coupling systems: the third-generation uronium salt HATU , the classic carbodiimide system EDC/HOBt , and the powerful phosphonic anhydride reagent T3P® . The causality behind experimental choices, troubleshooting, and purification strategies are discussed to provide researchers with a comprehensive and reliable resource.
Experimental Workflow Overview
The general workflow for the amide coupling of 3-Methyl-5-(methylsulfonyl)benzoic acid is a multi-step process that requires careful execution and monitoring to ensure high yield and purity.
Caption: General experimental workflow for amide bond formation.
Protocol 1: HATU-Mediated Coupling
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient, third-generation uronium salt coupling reagent. It is known for its rapid reaction rates, high yields, and low potential for racemization, making it an excellent choice for challenging substrates, including those that are sterically hindered.[4][5]
Mechanism of Action
The reaction proceeds via the formation of a highly reactive OAt-active ester.[6] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming the OAt-ester intermediate and releasing 1-hydroxy-7-azabenzotriazole (HOAt). The amine then attacks this activated ester to form the thermodynamically stable amide bond.[7][8]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Protocol
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 214.23 | 1.0 | 214 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (120 µL) |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.25 | 2.5 | 434 µL |
| Anhydrous DMF | - | - | 5 mL (0.2 M) |
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Methyl-5-(methylsulfonyl)benzoic acid (214 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add the amine (1.1 mmol) followed by DIPEA (434 µL, 2.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (456 mg, 1.2 mmol) in one portion. The solution may turn yellow.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (25 mL).[9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.[10]
Protocol 2: EDC/HOBt-Mediated Coupling
The use of a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective, and widely used method for amide synthesis.[11][12] EDC is water-soluble, and its urea byproduct can be easily removed during aqueous work-up.[12]
Mechanism of Action
The carboxylic acid first adds to the EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial intercepting agent, reacting with the O-acylisourea to form an HOBt-active ester.[13][14] This ester is more stable and less susceptible to racemization, and it reacts cleanly with the amine to provide the desired amide.[15]
Caption: Simplified mechanism of EDC/HOBt-mediated coupling.
Detailed Protocol
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 214.23 | 1.0 | 214 mg |
| Amine (e.g., Aniline) | 93.13 | 1.1 | 102 mg (100 µL) |
| EDC·HCl | 191.70 | 1.3 | 249 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg |
| DIPEA | 129.25 | 2.0 | 347 µL |
| Anhydrous DCM/DMF (4:1) | - | - | 5 mL (0.2 M) |
Procedure:
-
In a round-bottom flask, dissolve 3-Methyl-5-(methylsulfonyl)benzoic acid (214 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) in a mixture of anhydrous DCM (4 mL) and DMF (1 mL).
-
Add the amine (1.1 mmol) followed by DIPEA (347 µL, 2.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (249 mg, 1.3 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. For sluggish reactions with electron-deficient amines, adding a catalytic amount of DMAP (0.1 equiv) may be beneficial, though it can increase epimerization risk in chiral substrates.[11]
-
Work-up: a. Dilute the reaction with DCM (40 mL). b. Wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).[9] c. Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Protocol 3: T3P®-Mediated Coupling
Propanephosphonic Anhydride (T3P®) is a powerful, non-toxic, and versatile coupling reagent that functions as an excellent water scavenger.[16] It is particularly effective for coupling sterically hindered substrates and electron-deficient amines with a low risk of racemization.[17] A significant advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process.[18]
Mechanism of Action
In the presence of a base (e.g., pyridine or triethylamine), the carboxylic acid is deprotonated. The resulting carboxylate attacks one of the phosphorus atoms of the cyclic T3P® anhydride, leading to ring-opening and the formation of a highly reactive mixed phosphonic anhydride intermediate. The amine nucleophile then attacks the activated carbonyl of this intermediate to form the amide bond, generating water-soluble phosphonic acid byproducts.[18]
Caption: Simplified mechanism of T3P®-mediated amide coupling.
Detailed Protocol
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 214.23 | 1.0 | 214 mg |
| Amine (e.g., morpholine) | 87.12 | 1.2 | 105 mg (105 µL) |
| T3P® (50 wt% in Ethyl Acetate) | 318.18 | 1.5 | ~955 mg (1.0 mL) |
| Pyridine | 79.10 | 3.0 | 237 mg (242 µL) |
| Anhydrous Ethyl Acetate or 2-MeTHF | - | - | 5 mL (0.2 M) |
Procedure:
-
Combine 3-Methyl-5-(methylsulfonyl)benzoic acid (214 mg, 1.0 mmol) and the amine (1.2 mmol) in a dry flask containing anhydrous ethyl acetate (5 mL).
-
Add pyridine (242 µL, 3.0 mmol). The use of pyridine as the base with T3P® is reported to be particularly effective at minimizing epimerization.[17]
-
Cool the solution to 0 °C.
-
Slowly add the T3P® solution (1.0 mL, 1.5 mmol) dropwise via syringe over 10-15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic layers and wash with 1M HCl (20 mL) to remove pyridine, followed by brine (20 mL).[19] e. Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often of high purity after the aqueous work-up. If necessary, further purification can be achieved by flash chromatography or recrystallization.
Comparative Summary and Troubleshooting
| Parameter | HATU | EDC/HOBt | T3P® |
| Reactivity | Very High, Fast Reactions (1-4 h)[5] | Moderate to High (12-24 h) | High, Effective for Hindered Systems[17] |
| Cost | High | Low to Moderate | Moderate |
| Byproducts | Soluble (Tetramethylurea, HOAt) | Water-soluble EDC-urea, HOBt requires organic solvent | Water-soluble phosphonic acids[18] |
| Work-up | Standard aqueous washes | Standard aqueous washes; EDC-urea removal is simple | Very easy; byproducts removed with aqueous washes |
| Racemization Risk | Very Low[4] | Low with HOBt additive[14] | Very Low, especially with pyridine as base[17] |
| Best For | Difficult/hindered couplings, peptide synthesis | General purpose, large-scale synthesis, cost-sensitive projects | Hindered substrates, high purity requirements, simple work-up |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective activation; low nucleophilicity of amine; wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Switch to a more powerful reagent (e.g., EDC → HATU). Increase reaction temperature or time.[6] |
| Formation of N-acylurea | (EDC specific) O-acylisourea rearrangement is faster than amine attack. | Ensure sufficient HOBt (or other additive) is present. Run the reaction at a lower temperature. |
| Multiple Side Products | Reagent degradation; reaction too hot; amine reacting with coupling reagent. | Use fresh reagents. Control temperature carefully during reagent addition. For aminium salts like HATU, add the amine before the coupling reagent. |
| Difficulty in Purification | Byproducts co-eluting with the product. | Optimize the aqueous work-up with acid and base washes to remove impurities.[9] For T3P®, the work-up is typically cleaner. Consider reverse-phase chromatography for polar products.[10] |
References
[7] Vertex AI Search. Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available from: [4] ChemicalBook. HATU:a third-generation coupling reagent. (2024). Available from: Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available from: [8] Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Available from: [15] ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram. Available from: [5] ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). Available from: [9] Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Available from: [11] PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [20] ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram. Available from: [18] YouTube. T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). Available from: [14] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from: [19] Vertex AI Search. Amine to Amide (Coupling) - T3P - Common Organic Chemistry. Available from: [2] Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Available from: [10] Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023). Available from: [6] Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Available from: [16] ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Available from: [17] Scribd. T3P-Pyridine Amide Coupling Method. (2011). Available from: [21] Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [12] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Available from: Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022). Available from: [3] CHIMIA. The Synthesis of Sterically Hindered Amides. Available from:
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- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
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- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
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- 19. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
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- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis and Derivatization of 3-Methyl-5-(methylsulfonyl)benzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Abstract
The methylsulfonyl (-SO₂CH₃) motif is a highly valued pharmacophore in drug discovery, frequently utilized as a bioisostere for sulfonamides and carbonyl groups to improve metabolic stability and modulate aqueous solubility. However, the synthesis and downstream derivatization of sterically hindered or electronically deactivated building blocks like 3-Methyl-5-(methylsulfonyl)benzoic acid often suffer from sluggish kinetics, incomplete conversions, and thermal degradation under conventional heating. This application note details a highly efficient, self-validating microwave-assisted workflow. By leveraging controlled microwave (MW) irradiation, we drastically reduce the reaction time for both the oxidative synthesis of the benzoic acid core and its subsequent amide coupling, ensuring high-throughput library generation with superior purity profiles.
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, it is critical to understand why specific methodologies are selected over traditional batch chemistry. Every step in this protocol is designed as a self-validating system to eliminate bottlenecks in early-stage drug discovery.
The Oxidation Bottleneck
The conventional synthesis of methylsulfonylbenzoic acids typically involves the oxidation of a methylthioether precursor using hydrogen peroxide (H₂O₂) in glacial acetic acid. While the first oxidation step (sulfide to sulfoxide) is rapid, the second step (sulfoxide to sulfone) is kinetically slow, often requiring hours of conventional heating at 70–100 °C, which can lead to over-oxidation or decarboxylation side reactions[1][2]. The Microwave Advantage: Microwave irradiation directly couples with the highly polar reaction medium (acetic acid/H₂O₂). This rapid, volumetric heating overcomes the activation energy barrier of the sulfoxide-to-sulfone transition, driving the reaction to completion in minutes rather than hours[1].
The Amide Coupling Challenge
3-Methyl-5-(methylsulfonyl)benzoic acid is electronically deactivated. The strongly electron-withdrawing meta-sulfonyl group reduces the nucleophilicity of the carboxylate during the activation step. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in poor yields and unreacted starting material. The Microwave Advantage: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with MW heating. HATU forms a highly reactive HOAt-active ester. When subjected to MW irradiation at 80 °C, the nucleophilic attack by the amine is accelerated exponentially, preventing epimerization and forcing the reaction to >95% conversion in under 15 minutes[3][4].
Synthetic Workflow
The following diagram illustrates the two-stage microwave-assisted pipeline: from the raw thioether starting material to the final derivatized Active Pharmaceutical Ingredient (API) candidate.
Microwave-assisted synthesis and derivatization workflow for target APIs.
Protocol A: Microwave-Assisted Oxidation to the Sulfone
Objective: Synthesize 3-Methyl-5-(methylsulfonyl)benzoic acid from 3-Methyl-5-(methylthio)benzoic acid.
Reagents & Equipment
-
Starting Material: 3-Methyl-5-(methylthio)benzoic acid (1.0 mmol, ~182 mg)
-
Oxidant: 30% Aqueous Hydrogen Peroxide (H₂O₂) (3.0 mmol, ~340 µL) - Excess used to ensure full conversion past the sulfoxide.
-
Solvent: Glacial Acetic Acid (3.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with a 10 mL pressure-rated quartz/glass vial.
Step-by-Step Methodology
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 1.0 mmol of 3-Methyl-5-(methylthio)benzoic acid.
-
Solvation: Suspend the solid in 3.0 mL of glacial acetic acid.
-
Oxidant Addition: Cool the vial briefly in an ice bath (to prevent premature exothermic degradation), and add 340 µL of 30% H₂O₂ dropwise. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Insert the vial into the microwave reactor. Apply the following parameters:
-
Temperature: 80 °C
-
Time: 15 minutes (Hold time)
-
Power: Dynamic/Variable (Max 100 W)
-
Cooling: Enable compressed air cooling post-reaction to rapidly bring the vial to <30 °C.
-
-
Self-Validation (LC-MS Check): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water, and inject into the LC-MS (ES- mode).
-
Causality Check: Ensure the disappearance of the sulfoxide intermediate ([M-H]⁻ m/z 197.0) and the appearance of the pure sulfone ([M-H]⁻ m/z 213.02).
-
-
Workup: Pour the cooled mixture into 15 mL of ice-cold water. The product, 3-Methyl-5-(methylsulfonyl)benzoic acid, will precipitate as a white crystalline solid. Filter, wash with cold water (3 x 5 mL) to remove residual acetic acid, and dry under high vacuum.
Protocol B: Microwave-Assisted Amide Coupling
Objective: Derivatize 3-Methyl-5-(methylsulfonyl)benzoic acid with a primary/secondary amine to form a target API library compound.
Reagents & Equipment
-
Carboxylic Acid: 3-Methyl-5-(methylsulfonyl)benzoic acid (0.5 mmol, ~107 mg)
-
Amine: Target primary/secondary amine (0.6 mmol, 1.2 eq)
-
Coupling Agent: HATU (0.55 mmol, 1.1 eq, ~209 mg)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq, ~260 µL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)
Step-by-Step Methodology
-
Activation: In a 10 mL microwave vial, dissolve the benzoic acid (0.5 mmol) and HATU (0.55 mmol) in 2.5 mL of anhydrous DMF. Add DIPEA (1.5 mmol). Stir at room temperature for 2 minutes.
-
Mechanistic Insight: The solution will turn yellow, indicating the formation of the highly reactive HOAt-ester.
-
-
Amine Addition: Add the target amine (0.6 mmol) to the activated mixture. Seal the vial.
-
Microwave Irradiation:
-
Self-Validation (LC-MS Check): Monitor via LC-MS (ES+ mode). Look for the[M+H]⁺ peak of the target amide. The UV trace (254 nm) should show >95% conversion of the starting acid.
-
Workup (Scavenger Resin Approach): To rapidly purify the library compound without aqueous extraction, add ISOLUTE® Si-Carbonate resin (to scavenge unreacted acid and HOAt) to the crude mixture[4]. Filter the mixture, concentrate the filtrate under a stream of nitrogen, and proceed directly to preparative HPLC if necessary.
Data Presentation: Conventional vs. Microwave Methodologies
The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to the microwave-assisted protocols described above. Data reflects average optimizations across standard library syntheses.
| Reaction Step | Methodology | Temperature (°C) | Time | Yield (%) | Purity (LC-MS, %) |
| Oxidation (Sulfide to Sulfone) | Conventional Batch[2] | 70–100 °C | 90–120 min | 75–82% | 85% (Sulfoxide impurity) |
| Oxidation (Sulfide to Sulfone) | Microwave (Protocol A) [1] | 80 °C | 15 min | >92% | >98% |
| Amide Coupling (HATU) | Conventional Batch | 25 °C | 12–18 hours | 60–70% | 75% (Unreacted acid) |
| Amide Coupling (HATU) | Microwave (Protocol B) [3][4] | 80 °C | 10 min | 88–95% | >95% |
References
-
CEM Corporation. "Oxidations - Microwave Synthesis." CEM Application Notes. Available at: [Link]
-
PrepChem. "Preparation of 4-(methylsulfonyl)benzoic acid (a precursor)." PrepChem Synthetic Procedures. Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis and Evaluation of D8W, an Octadentate Desferrioxamine Analogue with Enhanced Water Solubility Designed for 89Zr-ImmunoPET Imaging." Bioconjugate Chemistry. Available at:[Link]
-
Biotage. "ISOLUTE® Si-Carbonate (Si-TMA-CO3): Work-up/purification of microwave-assisted amide coupling." Biotage Technical Notes. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with 3-Methyl-5-(methylsulfonyl)benzoic Acid
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter formulation and assay bottlenecks when working with functionalized benzoic acids. 3-Methyl-5-(methylsulfonyl)benzoic acid is a highly versatile building block in medicinal chemistry, but its unique structural motifs present specific thermodynamic barriers to solubility [1].
This guide provides field-proven, mechanistically grounded solutions to overcome precipitation, optimize stock concentrations, and ensure reproducible experimental workflows.
Molecular Profiling: The Causality of Insolubility
To solve a solubility issue, we must first understand the molecular forces at play. 3-Methyl-5-(methylsulfonyl)benzoic acid contains three critical functional groups on a benzene ring:
-
Carboxylic Acid (-COOH): Capable of forming strong intermolecular hydrogen-bonded dimers, significantly increasing the crystal lattice energy. Its predicted
is approximately 3.8–4.2. -
Methylsulfonyl Group (-SO
CH ): A highly polar, bulky group with a strong dipole moment. It acts as a hydrogen-bond acceptor, further rigidifying the solid-state lattice[2]. -
Methyl Group (-CH
): Introduces a localized hydrophobic patch that repels water molecules.
The Core Problem: The combination of strong lattice energy (from H-bonding and dipole stacking) and mixed polarity makes the thermodynamic penalty of cavity formation in neutral/acidic water too high. In organic solvents, the solvent must be polar enough to solvate the sulfone group but aprotic enough to disrupt the carboxylic acid dimers [3].
Troubleshooting FAQs
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into an aqueous biological assay buffer?
A: You are experiencing "precipitation upon dilution" (or a solvent shift). While the compound is highly soluble in DMSO, the aqueous buffer acts as an anti-solvent. If your buffer is at a pH below the compound's
Q2: I need to prepare a 100 mM stock solution for high-throughput screening (HTS), but the powder is clumping in DMSO. What is going wrong?
A: Clumping usually indicates the presence of moisture. The methylsulfonyl group readily interacts with trace water, which dramatically reduces the solvating power of DMSO for this specific molecule. Solution: You must use anhydrous, strictly dry DMSO (≤0.005% water). Additionally, the high activation energy required to break the initial crystal lattice means that ambient temperature is often insufficient. Apply mild heating (37°C) and bath sonication for 10 minutes to provide the kinetic energy needed for complete dissolution.
Q3: I am scaling up a synthesis and need to purify this compound. What are the best solvent systems to use?
A: Based on solubility modeling of analogous methylsulfonyl compounds, acetone and acetonitrile are superior primary solvents [2]. They are polar aprotic solvents that effectively solvate the sulfone dipole while disrupting the carboxylic acid dimers. Solution: Use an Acetone/Water or Ethanol/Water solvent/anti-solvent pairing. Dissolve the crude compound in warm acetone, then slowly add water (the anti-solvent) dropwise until the cloud point is reached to induce controlled crystallization.
Quantitative Solubility Matrix
To facilitate rapid solvent selection, the following table summarizes the expected solubility profiles based on the physicochemical properties of methylsulfonyl benzoic acid derivatives [1][2].
| Solvent System | pH / Condition | Estimated Solubility | Mechanistic Rationale |
| Water (Unbuffered) | ~ 3.0 - 4.0 | < 0.1 mg/mL (Poor) | Compound is protonated; high lattice energy prevents dissolution. |
| Aqueous Buffer | 7.4 (HEPES/PBS) | > 10 mg/mL (High) | Deprotonation forms the highly soluble carboxylate salt. |
| DMSO | Anhydrous, 25°C | > 50 mg/mL (High) | Polar aprotic nature disrupts H-bonded dimers effectively. |
| Acetone | 25°C | Moderate-High | Strong dipole-dipole interactions solvate the sulfone group. |
| Hexane / Toluene | 25°C | Insoluble | Non-polar solvent cannot overcome the strong polar lattice forces. |
Solubility Troubleshooting Workflow
The following decision tree outlines the standard operating procedure for mitigating precipitation based on your experimental environment.
Figure 1: Decision-tree workflow for resolving solubility bottlenecks based on application type.
Standardized Experimental Protocols
These self-validating protocols are designed to ensure complete dissolution while preserving the chemical integrity of the molecule.
Protocol A: Preparation of a 50 mM Stock Solution in Anhydrous DMSO
Use this protocol to create stable master stocks for downstream assays.
-
Equilibration: Allow the vial of 3-Methyl-5-(methylsulfonyl)benzoic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation [3].
-
Weighing: Accurately weigh 10.71 mg of the compound (Molecular Weight: 214.24 g/mol ) into a sterile, dry amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (sealed under argon, ≤0.005% H₂O).
-
Kinetic Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.
-
Validation: Hold the vial against a bright light source. The solution must be completely optically clear with no refractive Schlieren lines.
-
Storage: Aliquot into single-use volumes, purge the headspace with argon or nitrogen gas, and store at -20°C.
Protocol B: pH-Adjusted Aqueous Formulation for In Vitro Assays
Use this protocol to prevent "precipitation upon dilution" when moving from DMSO to water.
-
Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM HEPES or 1X PBS).
-
pH Verification: Using a calibrated pH meter, verify the buffer is strictly between pH 7.4 and 7.6 . Adjust with 0.1 M NaOH if necessary. Critical: Do not attempt dilution in unbuffered water.
-
Dilution Step: Place the aqueous buffer on a magnetic stirrer at 500 RPM.
-
Injection: Using a micropipette, inject the 50 mM DMSO stock directly into the vortex center of the stirring buffer. Do not let the DMSO run down the side of the tube.
-
Final Concentration: Ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent co-solvent-induced toxicity in cell-based systems [1].
References
-
Cong, Y., et al. "Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures." Journal of Chemical & Engineering Data, American Chemical Society (ACS). Available at:[Link]
Technical Support Center: Purification & Troubleshooting for 3-Methyl-5-(methylsulfonyl)benzoic acid
Welcome to the Technical Support Center for the synthesis and purification of 3-Methyl-5-(methylsulfonyl)benzoic acid . As a critical intermediate in pharmaceutical synthesis, the purity of this sulfone-bearing benzoic acid derivative directly impacts downstream coupling efficiencies and final Active Pharmaceutical Ingredient (API) toxicity profiles.
This guide is engineered for process chemists and drug development professionals. It moves beyond basic procedures to explain the thermodynamic and kinetic causalities behind impurity formation, providing self-validating protocols to ensure absolute structural integrity.
Part 1: Physicochemical Profiling & Impurity Matrix
To design a rational purification strategy, we must first understand the electronic and physical differences between our target molecule and its most common synthetic impurities. The methylsulfonyl group (
Table 1: Comparative Properties of Target and Common Impurities
| Compound | Structural Role | Approx. | Polarity / Solubility Profile | Primary Cause of Contamination |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | Target Product | ~3.6 - 3.8 | Moderate polarity; Soluble in alcohols, basic aq. solutions. | N/A |
| 3-Methyl-5-(methylsulfinyl)benzoic acid | Sulfoxide Impurity | ~3.9 - 4.0 | High polarity; Soluble in water and polar aprotic solvents. | Kinetic bottleneck during oxidation; premature reaction quench. |
| 3-Methyl-5-(methylthio)benzoic acid | Sulfide Starting Material | ~4.2 | Low polarity; Soluble in non-polar organics (DCM, Toluene). | Incomplete primary oxidation. |
| m-Chlorobenzoic acid (mCBA) | Oxidant Byproduct | 3.82 | Moderate polarity; Co-precipitates with target. | Use of mCPBA as the primary oxidant without proper basic workup. |
Part 2: Troubleshooting FAQs
Q1: My crude product is heavily contaminated with the sulfoxide intermediate. Why does this happen, and how do I clear it?
The Causality: The oxidation of a thioether (sulfide) to a sulfone occurs in two distinct steps. The first step (sulfide
Kinetic pathway of thioether oxidation highlighting the sulfoxide bottleneck.
Q2: I am observing inorganic salt entrapment (e.g., tungstate/molybdate) in my final crystal lattice. How can I prevent this?
The Causality: When using catalytic oxidants like sodium tungstate with hydrogen peroxide, inorganic salts can become entrapped via a lattice incorporation mechanism if the crystallization rate is too rapid [1]. When the product is crashed out of solution by a sudden pH drop, the crystal lattice forms defect sites that encapsulate the aqueous mother liquor containing these heavy metals. The Solution: Transition from a "crash precipitation" to a Controlled pH-Swing Crystallization . By lowering the pH gradually and holding it at the metastable zone width (MZW) boundary, you allow for ordered crystal growth, which naturally excludes inorganic impurities from the lattice [3].
Q3: We used mCPBA for the oxidation. How do we separate the resulting m-chlorobenzoic acid (mCBA) from our product?
The Causality: Both your target and mCBA are benzoic acid derivatives with nearly identical
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating pH-Swing Crystallization
This protocol is designed to remove trace unreacted starting materials, color bodies, and inorganic salts. It utilizes a self-validating feedback loop: visual clarity dictates the progression of the steps, ensuring the operator cannot proceed if the system is out of specification.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 g of crude 3-Methyl-5-(methylsulfonyl)benzoic acid in 500 mL of Deionized (DI) water. Slowly add
while stirring until the pH reaches 8.5.-
Self-Validation Check: The solution must become completely transparent. If particulate matter remains, it is a non-acidic impurity (e.g., over-oxidized polymeric species). Filter through a Celite pad to remove.
-
-
Carbon Treatment: Add 5 wt% activated carbon. Heat to 60°C for 30 minutes, then filter hot through a 0.22
PTFE membrane. -
Nucleation (Partial Acidification): Cool the filtrate to 40°C. Begin dropwise addition of
until the pH reaches exactly 4.5.-
Self-Validation Check: At pH 4.5, the solution should remain clear or exhibit a very faint opalescence. If heavy precipitation occurs here, the
boundary has been breached prematurely. Add to re-clarify and verify pH probe calibration.
-
-
Crystal Growth (Final Acidification): Over a period of 2 hours, slowly add
via a syringe pump until the pH reaches 2.0. Maintain stirring at 200 RPM. -
Isolation: Cool the slurry to 5°C, hold for 1 hour, and filter. Wash the filter cake with 100 mL of ice-cold DI water followed by 50 mL of cold heptane to displace water and aid drying.
-
Drying: Dry in a vacuum oven at 50°C until constant weight is achieved.
Self-validating pH-swing crystallization workflow for benzoic acid purification.
Protocol B: Toluene Reslurry for mCBA Removal
If mCPBA was used as the oxidant, execute this protocol prior to Protocol A.
-
Transfer the crude dry solid to a jacketed reactor.
-
Add 5 volumes (v/w) of Toluene.
-
Heat the suspension to 75°C under vigorous agitation (400 RPM) for 1 hour. Note: The target sulfone will not dissolve, but the mCBA impurity will partition into the liquid phase.
-
Filter the hot suspension immediately. Allowing it to cool will cause the mCBA to crash back onto your product.
-
Wash the filter cake with 1 volume of hot toluene.
-
Transfer the wet cake directly into Protocol A (Dissolution step).
References
- A Structured Approach to Cope with Impurities During Industrial Crystallization Development Organic Process Research & Development
- Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Organic Process Research & Development
- Estimation of Nucleation and Growth Kinetics of Benzoic Acid by Population Balance Modeling Organic Process Research & Development
Technical Support Center: Optimizing Reaction Temperature for Sulfone-Substituted Benzoic Acids
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for the synthesis of sulfone-substituted benzoic acids, with a specific focus on the critical parameter of reaction temperature. Drawing from established protocols and troubleshooting experience, this document will help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of reaction temperature on the synthesis of sulfone-substituted benzoic acids?
Reaction temperature is a critical kinetic parameter. Cautiously increasing the temperature can improve the reaction rate and overall yield, especially in slow reactions.[1] However, excessively high temperatures can lead to undesirable side reactions, such as the formation of diaryl sulfones or even desulfonation.[1] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity for the desired product.[2]
Q2: I'm observing significant diaryl sulfone byproduct formation. How can I minimize this?
The formation of diaryl sulfone is a common side reaction, particularly at elevated temperatures and with high concentrations of the sulfonating agent.[1] This occurs when the initially formed sulfonic acid reacts with another aromatic molecule. To mitigate this, consider the following:
-
Lowering the Reaction Temperature: This is the most direct approach to reduce the rate of the side reaction.
-
Controlling Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonating agent.[1]
-
Milder Conditions: Employ less aggressive sulfonating agents.[1]
Q3: My reaction is sluggish and shows low conversion. What are the first steps to troubleshoot this?
Low conversion is a frequent challenge. Before significantly altering your protocol, consider these factors:
-
Temperature and Time: These two parameters are intrinsically linked. If a reaction is slow at room temperature, a moderate increase in temperature can be beneficial.[1] It is crucial to monitor the reaction over time to determine the optimal duration at a given temperature.[1]
-
Reagent Purity: Ensure the purity of your starting materials and sulfonating agents. Water content can be particularly detrimental in some sulfonation reactions.
-
Efficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize contact between reactants.
Q4: At what temperature does thermal decomposition of sulfone-substituted benzoic acids become a concern?
Sulfone-substituted benzoic acids are generally thermally stable compounds. For instance, 4,4'-sulfonyldibenzoic acid has a melting point exceeding 350°C.[3] Significant thermal decomposition is expected to occur at even higher temperatures. The proposed decomposition pathway involves two main stages:
-
Decarboxylation: Removal of the carboxylic acid groups as carbon dioxide, likely in the range of 370-480°C.[3]
-
Sulfone Bridge Scission: Cleavage of the carbon-sulfur bonds at higher temperatures, leading to the evolution of sulfur dioxide.[3]
Therefore, for most synthetic applications, thermal decomposition of the product is not a primary concern unless extremely high temperatures are employed.
Troubleshooting Guides
Scenario 1: Incomplete Reaction and Low Yield
| Probable Cause | Recommended Solution |
| Sub-optimal Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or HPLC to find the optimal balance between rate and selectivity.[2][4] For instance, a reaction that yields only 12% at room temperature might see a significant increase to 45% under reflux conditions.[4] |
| Insufficient Reaction Time | A common cause of incomplete conversion is not allowing the reaction to proceed for a sufficient duration.[2] Monitor the reaction over time to determine when the consumption of starting material has plateaued. |
| Inadequate Sulfonating Agent | The choice and amount of sulfonating agent are crucial. For electron-deficient benzoic acids, a slight excess of a strong agent like chlorosulfonic acid at an elevated temperature may be necessary.[5] |
| Poor Solubility | If reactants are not well-dissolved, the reaction rate will be limited. Consider a co-solvent that can dissolve all components, if compatible with the reaction conditions. |
Scenario 2: Excessive Byproduct Formation
| Probable Cause | Recommended Solution |
| Temperature Too High | High temperatures can promote side reactions like diaryl sulfone formation.[1] Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity. |
| Excess Sulfonating Agent | A large excess of the sulfonating agent can drive the formation of byproducts.[6] Use a stoichiometric amount or a slight excess. |
| Harsh Reaction Conditions | Under forcing conditions, other side reactions, including ring cleavage, can occur.[7] If possible, opt for milder sulfonating agents or alternative synthetic routes that operate under less harsh conditions.[8] |
Experimental Protocols & Methodologies
General Protocol for Aromatic Sulfonation
This protocol provides a general procedure for the sulfonation of an aromatic compound. Caution: This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the aromatic compound (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add concentrated sulfuric acid (98%, ~2-3 eq) dropwise, ensuring the internal temperature remains below 10-15°C.[1]
-
Heating & Monitoring: After the addition is complete, allow the mixture to warm to room temperature or heat to the desired temperature (e.g., 40-80°C).[1] Monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.[1]
-
Isolation: The product may precipitate out upon dilution. If it remains dissolved, carefully neutralize the solution with a base (e.g., NaOH or NaHCO₃) to form the sulfonate salt, which can then be isolated.[1]
Workflow for Optimizing Reaction Temperature
The following diagram illustrates a systematic approach to optimizing the reaction temperature for the synthesis of sulfone-substituted benzoic acids.
Caption: A systematic workflow for optimizing reaction temperature.
Proposed Thermal Decomposition Pathway
This diagram illustrates the likely thermal decomposition pathway for a generic sulfone-substituted benzoic acid at very high temperatures.
Caption: Proposed high-temperature decomposition pathway.[3]
References
- Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Benchchem. Minimizing impurities in the synthesis of 4,4'-Sulfonyldibenzoic acid.
- Benchchem. An In-depth Technical Guide to the Thermal Properties and Decomposition of 4,4'-Sulfonyldibenzoic Acid.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023).
- ResearchGate. Optimization of the reaction conditions in the synthesis of 4a.
- Benchchem. common side reactions in the synthesis of substituted benzoic acids.
- Iqbal, J., Siddiqui, H. L., Ashraf, C. M., & Ahmad, M. (2014). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Pakistan journal of pharmaceutical sciences, 27(5 Spec), 1543–1549.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
Technical Support Center: Troubleshooting the Stability of 3-Methyl-5-(methylsulfonyl)benzoic acid Under Reflux
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-Methyl-5-(methylsulfonyl)benzoic acid . While this pharmaceutical intermediate is generally robust, subjecting it to reflux conditions can induce specific degradation pathways depending on the solvent matrix, atmospheric exposure, and trace contaminants.
This document synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the structural integrity of your compound during high-temperature workflows.
I. Diagnostic FAQ & Troubleshooting Guide
Q1: During reflux in methanol, my LC-MS shows a major byproduct with a +14 Da mass shift. What is causing this, and how do I prevent it?
Cause: You are observing unintended Fischer esterification. 3-Methyl-5-(methylsulfonyl)benzoic acid contains a free carboxylic acid moiety. When refluxed in nucleophilic alcoholic solvents like methanol (bp 65 °C) or ethanol (bp 78 °C)—especially if trace acidic impurities (e.g., residual HCl from prior synthetic steps) are present—the acid readily converts to its corresponding ester. The +14 Da shift corresponds to the replacement of a hydroxyl proton (1 Da) with a methyl group (15 Da). The strongly electron-withdrawing methylsulfonyl (
Q2: Is there a risk of thermal decarboxylation when refluxing this compound in high-boiling solvents like DMSO or DMF?
Cause: Generally, no. Uncatalyzed oxidative decarboxylation of benzoic acid derivatives requires extreme thermal energy, typically occurring between [1][2]. While the electron-withdrawing
Q3: After a prolonged reflux in toluene exposed to air, I observe a highly polar, baseline-retained impurity on normal-phase TLC. What is the degradation pathway?
Cause: Benzylic oxidation. While the methylsulfonyl group and the carboxylic acid are completely stable to autoxidation, the benzylic 3-methyl group is highly susceptible. Prolonged heating in the presence of atmospheric oxygen generates radical species that oxidize the methyl group to a primary alcohol, then an aldehyde, and eventually a second carboxylic acid. This yields 5-(methylsulfonyl)isophthalic acid, which is highly polar and will stick to the baseline of a silica TLC plate.
Solution: Degas your refluxing solvent by sparging with an inert gas (N
II. Quantitative Stability Data
The following table summarizes the stability profile and primary degradation risks of 3-Methyl-5-(methylsulfonyl)benzoic acid across common refluxing solvents.
| Solvent | Boiling Point (°C) | Stability Profile | Primary Degradation Risk | Recommended Mitigation Strategy |
| Methanol | 65 | Moderate | Fischer Esterification | Avoid trace acids; limit reflux time to <30 min. |
| Toluene | 110 | High | Benzylic Oxidation | Sparge with N |
| DMF | 153 | High | Trace Amidation | Monitor for dimethylamine impurities in solvent. |
| Water | 100 | Very High | None | Excellent for stable, high-temperature recrystallization. |
III. Pathway Visualization
The logical relationships between specific reflux conditions and their corresponding degradation pathways are mapped below.
Fig 1: Degradation pathways of 3-Methyl-5-(methylsulfonyl)benzoic acid under reflux.
IV. Experimental Protocols: Controlled Reflux & Recovery
To ensure a self-validating system where degradation is actively prevented and monitored, utilize the following standardized methodology when refluxing this compound for dissolution, recrystallization, or as a reaction substrate.
Step-by-Step Methodology
-
Solvent Selection & Preparation: Select a non-nucleophilic, aprotic solvent (e.g., Toluene) to mathematically eliminate the possibility of esterification. Add 10 mL of solvent per gram of substrate into an oven-dried round-bottom flask.
-
Atmospheric Degassing (Critical): Submerge a sparging needle directly into the solvent. Bubble dry Nitrogen (N
) or Argon through the suspension for a minimum of 15 minutes to displace dissolved oxygen, thereby shutting down the benzylic radical oxidation pathway. -
Heating & Dissolution: Attach a reflux condenser connected to a chilled water line (4 °C). Heat the mixture using an oil bath set exactly 10 °C above the solvent's boiling point (e.g., 120 °C for Toluene). Stir aggressively at 400 rpm to ensure uniform heat distribution and prevent localized superheating at the glass interface.
-
In-Process Analytical Monitoring: Pull 50 µL aliquots at 1-hour intervals using a purged syringe. Quench immediately in 1 mL of cold, LC-MS grade acetonitrile. Analyze via UPLC-MS to validate structural integrity.
-
Self-Validation Check: Confirm the absence of the +14 Da ester peak or the +30 Da isophthalic acid peak (conversion of
to ).
-
-
Cooling & Recovery: Remove the heat source and allow the flask to cool to room temperature while maintaining continuous N
flow over the headspace. If performing a recrystallization, transfer the flask to a 4 °C cold room for 2 hours to maximize precipitation. Filter the crystalline solid via a Buchner funnel and dry under vacuum (50 mbar) at 40 °C for 12 hours to remove residual solvent without inducing thermal stress.
V. References
-
Wikipedia Contributors. "Benzoic acid - Production and Uses." Wikipedia, The Free Encyclopedia. URL:[Link]
-
BYJU'S Chemistry. "Properties of Benzoic Acid - Physical and Chemical Properties." BYJU'S. URL: [Link]
-
National Institutes of Health (NIH). "Decarboxylative Hydroxylation of Benzoic Acids." PubMed Central (PMC). URL:[Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in 3-Methyl-5-(methylsulfonyl)benzoic Acid Reactions
Welcome to the Technical Support Center for workflows involving 3-Methyl-5-(methylsulfonyl)benzoic acid (3M5MSBA). As a Senior Application Scientist, I have designed this guide to address the most pervasive bottleneck encountered by researchers and drug development professionals working with this substrate: catastrophic yield loss due to moisture sensitivity during carboxylic acid activation .
This guide synthesizes physical organic chemistry principles with field-proven methodologies to help you troubleshoot, optimize, and validate your amidation and esterification workflows.
Part 1: The Causality of Moisture Sensitivity
Before implementing a fix, it is critical to understand the exact mechanism causing the failure. 3M5MSBA is not a standard aliphatic carboxylic acid; its reactivity is heavily dictated by the methylsulfonyl group (
-
Electronic Effects: The methylsulfonyl group is powerfully electron-withdrawing through both inductive (
) and resonance ( ) effects. -
Hyper-Electrophilicity: When the carboxylic acid is converted into an activated intermediate (such as an acid chloride, mixed anhydride, or
-acylisourea), the electron density is aggressively pulled away from the carbonyl carbon by the aromatic ring. -
Competitive Nucleophilic Attack: This extreme electrophilicity accelerates the desired reaction with your target amine. However, it simultaneously renders the intermediate hypersensitive to trace water. Because water is a small, highly mobile nucleophile, even atmospheric moisture will outcompete bulky amines, leading to rapid hydrolysis back to the unreactive starting material.
Part 2: Troubleshooting Guide & FAQs
Q1: My amidation of 3M5MSBA stalls at 15% yield despite using 2.0 equivalents of HATU and fresh DIPEA. What is happening?
A1: The stall is almost certainly due to competitive hydrolysis. The highly electrophilic activated ester formed by HATU is reacting with trace moisture in your solvent or amine base before the target amine can attack. Ensure your
Q2: How can I validate that moisture is the root cause of my reaction failure? A2: You must implement a self-validating control system. Run the activation step (e.g., with oxalyl chloride) and quench a 10 µL aliquot with anhydrous methanol instead of your amine. If you observe the methyl ester product via LC-MS, your activation is successful, and the failure lies in the amine addition step (likely a wet amine). If you only see the starting 3M5MSBA, moisture has already hydrolyzed the activated intermediate during the initial activation step.
Q3: Are there alternative methods that bypass these highly moisture-sensitive intermediates? A3: Yes. Recent advancements in green chemistry focus on direct catalytic amidations, which eliminate the need for stoichiometric, moisture-sensitive activating agents. A comprehensive review on this topic highlights catalytic methods that form amides directly from carboxylic acids and amines, releasing only water as a byproduct (). While these methods often require higher temperatures, they are inherently more robust against trace moisture.
Q4: What is the optimal protocol for setting up this reaction to exclude moisture? A4: For standard stoichiometric activations, rigorous Schlenk line techniques are mandatory. This involves cycling glassware between dynamic vacuum and an inert gas to purge adsorbed moisture. An authoritative guide to these techniques emphasizes the necessity of at least three vacuum/gas cycles for complete moisture exclusion ().
Part 3: Quantitative Data & Reagent Comparison
Selecting the right activation strategy is a balance between reactivity and moisture tolerance. The table below summarizes the impact of trace moisture on common activation strategies for 3M5MSBA.
| Coupling Strategy | Activating Agent | Moisture Sensitivity | Primary Byproduct | Yield Impact (Wet Conditions) | Recommended Use Case |
| Acid Chloride | Oxalyl Chloride / DMF | Extreme | HCl, CO₂, CO | Severe (<10% yield) | Large scale, unhindered amines |
| Carbodiimide | EDC·HCl / HOBt | High | Urea derivative | Moderate (30-50% yield) | When aqueous workup is preferred |
| Uronium Salt | HATU / DIPEA | Moderate | HOAt | Low to Moderate | Sterically hindered amines |
Part 4: Validated Experimental Protocol (Self-Validating System)
To ensure success, use the following step-by-step methodology for the anhydrous amidation of 3M5MSBA via acid chloride activation. This protocol includes a built-in validation checkpoint.
Step 1: Apparatus Preparation (Schlenk Line)
-
Oven-dry a Schlenk flask and a magnetic stir bar at 150 °C for at least 4 hours.
-
Assemble the hot flask on a Schlenk line.
-
Perform three consecutive vacuum/inert gas (Argon or
) backfill cycles, allowing the flask to cool to room temperature under vacuum during the first cycle.
Step 2: Reagent Loading & Purging
-
Briefly remove the septum under a positive flow of Argon and add 3-Methyl-5-(methylsulfonyl)benzoic acid (1.0 equiv).
-
Replace the septum and perform one additional vacuum/Argon cycle to purge introduced air.
-
Inject anhydrous Dichloromethane (DCM) via a dry syringe to achieve a 0.2 M concentration.
Step 3: Carboxylic Acid Activation
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF (0.05 equiv).
-
Dropwise, add Oxalyl Chloride (1.2 equiv). Observe gas evolution (CO, CO₂).
-
Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Withdraw 10 µL of the reaction mixture and inject it into a vial containing 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful, dry activation. If starting material is present, abort the reaction; your system is wet.
Step 4: Amidation
-
Concentrate the reaction mixture under dynamic vacuum to remove excess Oxalyl Chloride and HCl.
-
Redissolve the resulting acid chloride in fresh anhydrous DCM.
-
Cool to 0 °C and slowly add the target amine (1.1 equiv) and anhydrous Triethylamine (2.0 equiv).
-
Stir for 4 hours at room temperature.
Step 5: Workup
-
Quench with saturated aqueous
. -
Extract with DCM, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the competitive pathways during the activation of 3M5MSBA.
Reaction pathway of 3-Methyl-5-(methylsulfonyl)benzoic acid showing competitive hydrolysis.
References
Technical Support Center: Catalyst Selection for Reactions Involving 3-Methyl-5-(methylsulfonyl)benzoic Acid
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for chemical transformations of 3-Methyl-5-(methylsulfonyl)benzoic acid. The unique combination of a sterically hindered carboxylic acid and a potentially catalyst-inhibiting methylsulfonyl group presents specific challenges that this guide aims to address.
Frequently Asked Questions (FAQs): Catalyst Selection for Core Transformations
This section addresses the most common questions regarding standard transformations of the carboxylic acid functional group.
Question 1: What are the most reliable methods for converting the carboxylic acid of 3-Methyl-5-(methylsulfonyl)benzoic acid to an ester or amide?
Answer:
The primary challenge for esterification and amidation is the steric hindrance around the carboxylic acid from the adjacent methyl group. Therefore, the choice of catalyst or coupling agent is critical to achieve high yields.
For Amidation:
Standard acid-catalyzed amidation is often low-yielding due to the high temperatures required, which can lead to side reactions. A more reliable approach is the use of zero-valent coupling agents under milder conditions.
-
Recommended Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with an additive like HOBt (1-Hydroxybenzotriazole) , are highly effective. Alternatively, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high reactivity for hindered systems.
-
Causality: These reagents work by first activating the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester for EDC). This intermediate is then readily attacked by the amine nucleophile, even at room temperature, overcoming the steric barrier without harsh conditions.
For Esterification:
-
Fischer Esterification: The classic approach using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) in an excess of the desired alcohol is a cost-effective option.[1] However, due to steric hindrance, this reaction may require prolonged reflux and may not proceed to completion.
-
Heterogeneous Catalysts: For cleaner reactions and easier work-ups, solid acid catalysts are an excellent choice. Amberlyst-15 , a sulfonated polystyrene resin, is effective and can be filtered off after the reaction.[2][3] For more demanding transformations, metal-based solid acids, such as a mixed Zr/Ti oxide catalyst, have also shown high activity for esterifying substituted benzoic acids.[4]
-
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
Question 2: How can I selectively reduce the carboxylic acid to a primary alcohol without affecting the methylsulfonyl group?
Answer:
Chemoselectivity is the key concern here. The methylsulfonyl group is generally stable to many reducing agents, but harsh conditions can lead to its reduction.
-
Recommended Reagent: Borane (BH₃)
-
Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice for this transformation.[5] Borane reacts significantly faster with carboxylic acids than with other carbonyl functional groups and will not reduce the sulfonyl group under standard conditions.[5]
-
Mechanism: The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol.
-
-
Alternative Reagent: Lithium Aluminium Hydride (LiAlH₄)
-
LiAlH₄ is a powerful, non-selective reducing agent that will readily reduce the carboxylic acid.[6] It is generally inert towards the sulfonyl group.
-
Caution: LiAlH₄ reacts violently with protic solvents like water and alcohols.[5][6] All reactions must be conducted under strictly anhydrous conditions, typically in solvents like dry diethyl ether or THF. The workup requires careful quenching with a protocol such as the Fieser method.
-
| Parameter | Borane (BH₃·THF) | Lithium Aluminium Hydride (LiAlH₄) |
| Selectivity | High for Carboxylic Acids | Low (Reduces most carbonyls & esters) |
| Reactivity | Moderate | Very High |
| Safety | Easier to handle | Pyrophoric, reacts violently with water |
| Solvent | THF | Anhydrous Ether or THF |
| Workup | Acidic or oxidative workup | Careful quenching required |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
A common advanced application for molecules like this is their use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). However, the substrate's methylsulfonyl group is a primary cause of reaction failure.
Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki) is failing or giving very low yields. What is the likely cause and how can I fix it?
Answer:
The most probable cause of failure is catalyst poisoning by the sulfur atom in the methylsulfonyl group.[7][8] Palladium and other late transition metals have a high affinity for sulfur, which can bind strongly to the metal center and deactivate the catalyst.[9]
| Symptom | Primary Cause | Recommended Solutions & Protocols |
| No reaction or reaction stalls after low conversion. | Irreversible Catalyst Poisoning. The sulfur atom of the sulfonyl group is coordinating to the Pd center, preventing the catalytic cycle from proceeding. | 1. Increase Catalyst Loading: Double the standard catalytic loading (e.g., from 2 mol% to 4 mol%, or higher). This is a pragmatic first step to compensate for the portion of the catalyst that becomes deactivated. 2. Judicious Ligand Selection: Switch to electron-rich, sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can sometimes enhance the stability and reactivity of the catalyst, making it more resistant to poisoning.[10][11] Examples include SPhos, XPhos, or IPr. 3. Use a More Robust Catalyst System: Rhodium-based catalysts have been shown to be more resistant to nitrogen poisoning than palladium, and this can sometimes extend to sulfur-containing substrates.[12] Consider screening Rh catalysts if Pd systems consistently fail. |
| Formation of side products; low yield of desired product. | Reversible Inhibition & Slow Catalysis. The sulfonyl group may be reversibly interacting with the catalyst, slowing down the desired reaction and allowing side pathways (e.g., protodeboronation in Suzuki coupling) to compete. | 1. Optimize Reaction Temperature & Time: A lower temperature may disfavor the catalyst-poison interaction, but will also slow the desired reaction. Conversely, a higher temperature might overcome the inhibition but could cause catalyst decomposition. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). 2. Consider an Alternative Coupling Strategy: Instead of using a halogenated or triflated version of the benzoic acid, it is possible to use the aryl sulfone itself as the electrophilic coupling partner in a Suzuki-Miyaura reaction, although this requires specific catalytic conditions. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-Methyl-5-(methylsulfonyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Troubleshooting a Failed Palladium Cross-Coupling Reaction
Caption: A decision workflow for troubleshooting Pd-catalyzed cross-coupling reactions.
Diagram: Mechanism of Palladium Catalyst Poisoning
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. iiste.org [iiste.org]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
1H NMR interpretation of 3-Methyl-5-(methylsulfonyl)benzoic acid
Comparative Guide: Optimizing ¹H NMR Solvent Systems for 3-Methyl-5-(methylsulfonyl)benzoic Acid
Executive Summary
In the structural verification of highly functionalized pharmaceutical intermediates like 3-Methyl-5-(methylsulfonyl)benzoic acid[1], the choice of deuterated solvent is as critical as the spectrometer’s field strength. This guide objectively compares the analytical performance of three common NMR solvent products—DMSO-d₆, Methanol-d₄ (CD₃OD), and Acetone-d₆—to determine the optimal matrix for resolving this specific molecule. By analyzing chemical shift perturbations and solvent overlap[2], we provide a self-validating protocol for artifact-free ¹H NMR interpretation.
Structural Deconstruction & Causality
To understand how different solvents impact the spectrum, we must first deconstruct the proton environments of 3-Methyl-5-(methylsulfonyl)benzoic acid. The molecule features a benzene ring with three substituents at the 1, 3, and 5 positions, creating a classic meta-substituted system.
-
Aliphatic Protons:
-
Ar-CH₃ (Methyl): The electron-donating methyl group typically resonates around 2.40–2.55 ppm .
-
Ar-SO₂CH₃ (Methylsulfonyl): The strongly electron-withdrawing sulfonyl group drastically deshields these protons, pushing them downfield to 3.10–3.30 ppm .
-
-
Aromatic Protons (H₂, H₄, H₆): Because the substituents are at positions 1, 3, and 5, the three remaining aromatic protons are meta to one another. They will appear as three distinct signals (typically doublets of doublets or apparent triplets) with small meta-coupling constants (J ≈ 1.5–2.0 Hz).
-
H₆ (between SO₂CH₃ and COOH): Flanked by two strongly electron-withdrawing groups, this is the most deshielded proton (~8.50 ppm).
-
H₂ (between COOH and CH₃): Moderately deshielded (~8.20 ppm).
-
H₄ (between CH₃ and SO₂CH₃): The least deshielded of the three (~8.00 ppm).
-
-
Acidic Proton (-COOH): Highly dependent on solvent hydrogen-bonding dynamics, typically appearing as a broad singlet >11.0 ppm, provided it does not undergo deuterium exchange.
Product Comparison: Deuterated Solvent Systems
When selecting a solvent product for this analyte, researchers must balance solubility against the risk of signal obfuscation.
Alternative A: DMSO-d₆ (The Industry Standard)
-
Performance: Exceptional solubilizing power for carboxylic acids.
-
Critical Flaw: According to standard reference tables for NMR impurities[2], the residual pentadeuterio-DMSO signal appears exactly at 2.50 ppm . This perfectly overlaps with the Ar-CH₃ signal of our target molecule, making accurate integration and impurity quantification nearly impossible without advanced solvent-suppression pulse sequences.
Alternative B: Methanol-d₄ (CD₃OD)
-
Performance: Good solubility and a residual solvent peak at 3.31 ppm, which is close to, but usually resolvable from, the Ar-SO₂CH₃ peak (~3.15 ppm).
-
Critical Flaw: The labile -COOH proton will rapidly exchange with the deuterium in CD₃OD, collapsing into the residual HDO peak at 4.87 ppm. This results in a loss of structural information.
Alternative C: Acetone-d₆ (The Optimal Choice)
-
Performance: Acetone-d₆ offers excellent solubility for aromatic acids. Its residual solvent peak is situated at 2.05 ppm , and its residual water peak is at 2.84 ppm .
-
Advantage: Neither residual peak interferes with the Ar-CH₃ (2.55 ppm) or the Ar-SO₂CH₃ (3.20 ppm) signals. Furthermore, because Acetone is aprotic, the -COOH signal remains intact and visible downfield.
Quantitative Performance Data
The following table summarizes the predicted ¹H NMR chemical shifts for 3-Methyl-5-(methylsulfonyl)benzoic acid across the three evaluated solvent systems, highlighting areas of critical overlap.
| Proton Environment | Multiplicity & Integration | Acetone-d₆ (Optimal) | DMSO-d₆ (Sub-Optimal) | CD₃OD (Sub-Optimal) |
| -COOH | br s, 1H | ~11.50 ppm | ~13.20 ppm | Exchanges (N/A) |
| Ar-H₆ | t (J~1.8 Hz), 1H | 8.59 ppm | 8.45 ppm | 8.65 ppm |
| Ar-H₂ | t (J~1.8 Hz), 1H | 8.29 ppm | 8.15 ppm | 8.35 ppm |
| Ar-H₄ | t (J~1.8 Hz), 1H | 8.04 ppm | 7.90 ppm | 8.10 ppm |
| Ar-SO₂CH₃ | s, 3H | 3.20 ppm | 3.25 ppm | 3.15 ppm |
| Ar-CH₃ | s, 3H | 2.55 ppm (Clear) | 2.50 ppm (OVERLAP) | 2.52 ppm |
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following protocol incorporates internal checkpoints to validate the integrity of the experiment.
Step 1: Sample Preparation
-
Weigh exactly 10–15 mg of 3-Methyl-5-(methylsulfonyl)benzoic acid.
-
Causality: This mass provides an optimal signal-to-noise (S/N) ratio for a standard 16-scan acquisition without causing concentration-dependent line broadening or shifting of the -COOH peak.
-
Dissolve completely in 0.6 mL of Acetone-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the Acetone-d₆ deuterium frequency.
-
Execute gradient shimming (e.g., topshim).
-
Validation Check: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If it is broader, the magnetic field is inhomogeneous, which will blur the critical 1.8 Hz meta-couplings of the aromatic protons. Reshim if necessary.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (ns): 16.
-
Relaxation Delay (d1): 1.0 second.
-
Causality: A 1-second delay ensures sufficient longitudinal relaxation (T1) for the small molecule's protons, preventing signal saturation and ensuring accurate quantitative integration.
Step 4: Processing & Internal Validation
-
Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and apply manual phase and baseline corrections.
-
Reference the TMS peak strictly to 0.00 ppm.
-
Validation Check (The Integration Matrix): Integrate the signals. The ratio of the peaks (from downfield to upfield) must strictly resolve to 1 : 1 : 1 : 1 : 3 : 3 . Any deviation >5% in the aliphatic singlets indicates either incomplete relaxation or co-eluting impurities.
Workflow Visualization
Figure 1: Decision matrix for NMR solvent selection based on signal resolution and proton exchange.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-5-(methylsulfonyl)benzoic Acid and Related Compounds
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides an in-depth analysis of the predicted fragmentation behavior of 3-Methyl-5-(methylsulfonyl)benzoic acid, a molecule of interest due to its bifunctional nature, containing both a carboxylic acid and a methylsulfonyl group. By dissecting the fragmentation of related chemical structures, we can build a comprehensive and predictive model for our target analyte. This guide will compare and contrast these patterns, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction: Predicting Fragmentation from Functional Group Behavior
The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the inherent stability of the resulting fragment ions and the relative strengths of the chemical bonds within the parent molecule.[1] For 3-Methyl-5-(methylsulfonyl)benzoic acid (molecular weight: 214.23 g/mol ), its fragmentation pattern will be a composite of the characteristic cleavages of its three key functional components: the aromatic ring, the carboxylic acid group, and the methylsulfonyl group.
By examining the known fragmentation patterns of simpler, related molecules, we can deconstruct the expected behavior of our more complex target. This comparative approach allows us to anticipate the major fragmentation pathways and assign probable structures to the resulting product ions.
Predicted Fragmentation Pathways of 3-Methyl-5-(methylsulfonyl)benzoic Acid
Based on established fragmentation rules for aromatic carboxylic acids and sulfones, we can propose the following primary fragmentation pathways for 3-Methyl-5-(methylsulfonyl)benzoic acid under electron ionization (EI) conditions.
Fragmentation Initiated by the Carboxylic Acid Group
Aromatic carboxylic acids are known to undergo characteristic losses of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[2][3][4][5]
-
Loss of a Hydroxyl Radical (•OH, -17 Da): This is a common initial fragmentation step for carboxylic acids, leading to the formation of a stable acylium ion.[4][5] For our target molecule, this would result in a fragment ion at m/z 197.
-
Loss of the Carboxyl Group (•COOH, -45 Da): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of the entire carboxylic acid functionality, yielding a phenyl cation.[2][4] This would produce a fragment ion at m/z 169.
-
Decarboxylation (loss of CO2, -44 Da): Following initial ionization, the molecule can lose a molecule of carbon dioxide, resulting in a fragment at m/z 170.
Fragmentation Involving the Methylsulfonyl Group
The methylsulfonyl group also contributes significantly to the fragmentation pattern. A key fragmentation pathway for aromatic sulfones is the extrusion of sulfur dioxide (SO2).[6][7]
-
Loss of Sulfur Dioxide (SO2, -64 Da): This rearrangement-based fragmentation is a diagnostic marker for sulfones and would lead to a fragment ion at m/z 150.[6][7]
-
Loss of the Methylsulfonyl Radical (•SO2CH3, -79 Da): Cleavage of the bond between the aromatic ring and the sulfur atom would result in the loss of the entire methylsulfonyl group, producing a fragment at m/z 135.
-
Loss of a Methyl Radical from the Sulfonyl Group (•CH3, -15 Da): Alpha-cleavage of the methyl group from the sulfonyl moiety would yield a fragment at m/z 199.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the acylium ion formed by the loss of •OH (m/z 197) could subsequently lose carbon monoxide (CO, -28 Da) to form the m/z 169 ion.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 3-Methyl-5-(methylsulfonyl)benzoic acid.
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we will now compare the expected fragmentation of 3-Methyl-5-(methylsulfonyl)benzoic acid with the known mass spectra of 3-methylbenzoic acid and a generic aromatic sulfone.
3-Methylbenzoic Acid (m-Toluic Acid)
The mass spectrum of 3-methylbenzoic acid (molecular weight: 136.15 g/mol ) is well-characterized.[8] Its fragmentation is dominated by the carboxylic acid group.
| Fragment Ion (m/z) | Proposed Structure | Corresponding Loss |
| 136 | [C8H8O2]+• (Molecular Ion) | - |
| 119 | [M-OH]+ | •OH |
| 91 | [M-COOH]+ | •COOH |
| 65 | [C5H5]+ | C2H2 from m/z 91 |
The prominent loss of the hydroxyl group to form the base peak at m/z 119 is a hallmark of this compound. The loss of the entire carboxyl group to form the tropylium ion at m/z 91 is also a significant pathway.
Generic Aromatic Sulfones
The fragmentation of aromatic sulfones is characterized by rearrangement reactions that lead to the expulsion of sulfur dioxide. For a simple diaryl sulfone, a common fragmentation pathway involves the loss of one of the aryl groups followed by the loss of SO2. In the case of an aryl methyl sulfone, the loss of the methyl radical and the subsequent loss of SO2 are also common. The ability to differentiate sulfones from other sulfur-containing functional groups in mass spectrometry is a subject of ongoing research.[9]
Experimental Protocols
To experimentally determine the fragmentation pattern of 3-Methyl-5-(methylsulfonyl)benzoic acid, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
GC-MS with Electron Ionization (EI)
This method is ideal for observing the primary fragmentation pathways of the molecule.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Methyl-5-(methylsulfonyl)benzoic acid in a suitable solvent such as methanol or acetonitrile.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS with Electrospray Ionization (ESI)
ESI is a softer ionization technique that is more likely to yield a prominent molecular ion, which is crucial for confirming the molecular weight. Both positive and negative ion modes should be explored.
Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of 3-Methyl-5-(methylsulfonyl)benzoic acid in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (or ammonium hydroxide).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or ammonium hydroxide).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
Collision-Induced Dissociation (CID): Perform MS/MS on the protonated/deprotonated molecular ion using a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
The following diagram outlines the general workflow for LC-MS/MS analysis:
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of 3-Methyl-5-(methylsulfonyl)benzoic acid is predicted to be a rich tapestry of competing and sequential fragmentation pathways originating from its carboxylic acid and methylsulfonyl functionalities. By understanding the fundamental fragmentation mechanisms of simpler, related molecules, we can confidently predict the major fragment ions for this more complex analyte. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality mass spectral data for this compound and its analogs. This comparative and predictive approach is a cornerstone of modern analytical chemistry, enabling rapid and accurate structural elucidation in the fast-paced world of scientific research and development.
References
-
Borges, E. M., et al. (2017). Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 89(14), 7398–7405. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid. [Link]
-
Gao, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1044-53. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 9. Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR spectrum analysis of methylsulfonyl and carboxylic acid groups
High-Resolution FTIR Spectrum Analysis of Methylsulfonyl and Carboxylic Acid Groups: A Comparative Guide
As pharmaceutical pipelines increasingly feature complex active pharmaceutical ingredients (APIs) containing both highly polar hydrogen-bonding moieties and robust sulfonyl groups (e.g., selective COX-2 inhibitors and sulfonamide derivatives), precise vibrational spectroscopy becomes paramount. Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone for verifying these structural features.
As an Application Scientist, I have designed this guide to objectively compare the performance of modern Attenuated Total Reflectance (ATR) against traditional KBr pellet transmission methods. This document details the mechanistic origins of the spectral signatures for methylsulfonyl (
Mechanistic Spectral Signatures
Understanding the causality behind infrared absorption bands is critical for avoiding false positives during functional group identification.
The Carboxylic Acid Group ( )
The unequivocal identification of a carboxylic acid hinges on a dual-signature system driven by extensive intermolecular hydrogen bonding:
-
O-H Stretching Vibration: In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. This intense hydrogen bonding weakens the O-H covalent bond, significantly lowering its stretching frequency and causing a massive line broadening effect. The resulting band spans from 2500 to 3300 cm⁻¹ [1],[2].
-
C=O Stretching Vibration: The carbonyl stretch appears as an intense, sharp peak between 1690 and 1760 cm⁻¹ [1],[2]. The exact position is highly sensitive to the electronic environment; conjugation with an aromatic ring typically lowers this frequency[1].
-
C-O Stretch and O-H Bend: The C-O stretch manifests between 1210 and 1320 cm⁻¹ , while the O-H out-of-plane bend provides a confirmatory signal at 950–910 cm⁻¹ [2].
The Methylsulfonyl Group ( )
The sulfonyl group acts as a non-linear triatomic oscillator, yielding two distinct, high-intensity stretching modes due to the highly electronegative oxygen atoms pulling electron density from the sulfur:
-
Asymmetric
Stretch: Occurs when one S=O bond compresses while the other elongates. This higher-energy vibration appears between 1310 and 1355 cm⁻¹ [3]. -
Symmetric
Stretch: Occurs when both S=O bonds stretch in phase, requiring slightly less energy, and appears between 1145 and 1165 cm⁻¹ [3]. -
Methyl C-H Bending: The adjacent methyl group exhibits characteristic asymmetric and symmetric bending vibrations around 1458 cm⁻¹ and 1388 cm⁻¹ , respectively[3].
Table 1: Characteristic FTIR Spectral Signatures
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity & Shape | Physical Causality |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Very Broad, Strong | Intermolecular H-bonded dimers weaken the O-H bond[1],[2]. |
| Carboxylic Acid | C=O Stretch | 1690 – 1760 | Sharp, Strong | High dipole moment change during carbonyl oscillation[1],[2]. |
| Methylsulfonyl | Asymmetric | 1310 – 1355 | Sharp, Strong | Out-of-phase stretching of the two S=O bonds[3]. |
| Methylsulfonyl | Symmetric | 1145 – 1165 | Sharp, Strong | In-phase stretching of the two S=O bonds[3]. |
Technology Comparison: Diamond ATR vs. KBr Pellet Transmission
When analyzing solid APIs, the choice of sampling accessory dictates the fidelity of the spectrum.
KBr Pellet Transmission (The Traditional Alternative) Historically, solid samples were diluted (0.2% to 1% by weight) in an IR-inactive potassium bromide (KBr) matrix and pressed into a translucent disc[4]. While this provides classic transmission spectra ideal for legacy library matching, it possesses a fatal flaw for carboxylic acid analysis: KBr is highly hygroscopic[4],[5]. During grinding, KBr rapidly absorbs atmospheric moisture, introducing a massive artifactual water band around 3400 cm⁻¹. This moisture completely masks and distorts the critical 2500–3300 cm⁻¹ O-H stretch of the carboxylic acid, leading to severe analytical ambiguity[4],[5].
Diamond ATR-FTIR (The Modern Standard)
Attenuated Total Reflectance (ATR) utilizes an internal reflection element (IRE)—typically a diamond crystal due to its extreme chemical and mechanical robustness[6]. The IR beam reflects internally, creating an evanescent wave that penetrates 0.5 to 2 micrometers into the neat solid sample pressed against it[7]. Because no hygroscopic matrix is used, ATR is completely free from artifactual water interference. This allows for crystal-clear resolution of the broad carboxylic O-H band and precise pinpointing of the methylsulfonyl
Table 2: Performance Comparison for API Analysis
| Feature | Diamond ATR-FTIR (Preferred) | KBr Pellet Transmission (Alternative) |
| Sample Preparation | None required (Neat sample used)[8]. | Laborious grinding and precise weighing[8],[4]. |
| Moisture Interference | Zero (Impervious to atmospheric water)[7]. | High (Hygroscopic KBr absorbs water)[4],[5]. |
| O-H Band Resolution | Excellent (True representation of API dimers). | Poor (Masked by KBr-absorbed water). |
| Sample Recovery | 100% Non-destructive[5]. | Destructive (Embedded in salt matrix)[4]. |
Self-Validating Experimental Protocol: Diamond ATR-FTIR
To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating system where each step verifies the integrity of the previous one.
Step 1: System Initialization & Cleanliness Validation
-
Clean the diamond ATR crystal using a lint-free wipe saturated with high-purity isopropyl alcohol[6]. Allow to air dry.
-
Validation Check: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans). The resulting baseline must exhibit <0.001 absorbance units of noise. Any peaks in the C-H region (2900 cm⁻¹) indicate residual contamination, requiring re-cleaning.
Step 2: Sample Application & Pressure Optimization
-
Deposit 2–5 mg of the neat solid API powder directly onto the center of the diamond crystal[1].
-
Lower the pressure anvil until the integrated slip-clutch engages (clicks).
-
Causality: The evanescent wave only penetrates ~1-2 µm. Consistent, high pressure ensures uniform optical contact between the solid particles and the crystal, maximizing absorbance intensities and eliminating light scattering[6].
Step 3: Spectral Acquisition
-
Acquire the sample spectrum using the following parameters: 4000 to 400 cm⁻¹ range, 4 cm⁻¹ resolution, and 32 co-added scans to optimize the signal-to-noise ratio[1].
Step 4: Data Processing & Verification
-
Apply an ATR correction algorithm in the spectrometer software. Causality: Penetration depth is wavelength-dependent (deeper at lower wavenumbers). This algorithm normalizes the intensities of the
bands (1150 cm⁻¹) relative to the higher-frequency C=O bands (1700 cm⁻¹) to match transmission libraries. -
Verify the simultaneous presence of the 2500–3300 cm⁻¹ O-H band, 1690–1760 cm⁻¹ C=O band, and the 1310/1150 cm⁻¹
bands[1],[3].
Step 5: Post-Analysis Carryover Prevention
-
Clean the crystal and anvil immediately with isopropyl alcohol.
-
Validation Check: Run a rapid "Live" scan to ensure the live absorbance spectrum returns to a flat zero-line, confirming zero carryover for the next sample.
Logical Workflow & Decision Matrix
Figure 1: Logical decision matrix for FTIR sampling and functional group identification.
References
1.[1] Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis - Benchchem.1 2.[2] 3.11: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. 2 3.[8] Golden Gate® ATR FTIR Analysis of Pharmaceuticals - Specac Ltd. 8 4.[4] What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples - Kintek Press. 4 5.[3] Design, synthesis and preliminary pharmacological evaluation of new possible non-steroidal anti-inflammatory agents - Der Pharma Chemica. 3 6.[5] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd.5 7.[6] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. 6 8.[7] Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? - ResearchGate. 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Golden Gate® ATR FTIR Analysis of Pharmaceuticals - Specac Ltd [specac.com]
Comparing reactivity of 3-Methyl-5-(methylsulfonyl)benzoic acid vs benzoic acid
An In-Depth Comparative Guide to the Reactivity of 3-Methyl-5-(methylsulfonyl)benzoic Acid and Benzoic Acid
Executive Summary
In the landscape of pharmaceutical and materials science, the reactivity of substituted benzoic acids is a cornerstone of molecular design. This guide provides a detailed comparative analysis of 3-Methyl-5-(methylsulfonyl)benzoic acid and its parent compound, benzoic acid. We explore how the electronic properties of the methyl and methylsulfonyl substituents fundamentally alter the molecule's reactivity in three key areas: the acidity of the carboxylic acid, the susceptibility of the carbonyl carbon to nucleophilic attack, and the reactivity of the aromatic ring towards electrophiles. Our findings indicate that the potent electron-withdrawing nature of the methylsulfonyl group in 3-Methyl-5-(methylsulfonyl)benzoic acid renders it a significantly stronger acid and more reactive towards nucleophilic acyl substitution compared to benzoic acid. Conversely, its aromatic ring is substantially more deactivated towards electrophilic aromatic substitution. This guide provides the theoretical framework, supporting data, and detailed experimental protocols for researchers to validate these principles.
Introduction
Benzoic acid is a foundational aromatic carboxylic acid widely utilized as a synthetic precursor and preservative[1][2]. Its chemical behavior serves as a critical benchmark for understanding the reactivity of its more complex derivatives. The introduction of substituents onto the benzene ring can dramatically alter the electronic environment of the entire molecule, thereby tuning its chemical properties for specific applications, such as active pharmaceutical ingredients or functional polymers.
This guide focuses on 3-Methyl-5-(methylsulfonyl)benzoic acid, a derivative featuring both an electron-donating group (EDG) and a potent electron-withdrawing group (EWG). Understanding the interplay of these opposing electronic influences is crucial for predicting reaction outcomes and designing rational synthetic routes. We will dissect the reactivity of this compound in direct comparison to benzoic acid, providing both a robust theoretical framework and actionable experimental protocols for validation.
Theoretical Framework: The Electronic Influence of Substituents
The reactivity of a substituted benzene derivative is governed by the cumulative electronic effects of its substituents. These effects are broadly categorized as inductive effects and resonance effects, which can be quantified using the Hammett equation[3].
-
Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (like -SO2CH3) exert a negative inductive effect (-I), pulling electron density away from the ring. Electron-donating groups (like -CH3) exert a positive inductive effect (+I), pushing electron density into the ring[4].
-
Resonance Effect (M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. A group with a lone pair or a π-bond that can conjugate with the ring can donate electron density (+M effect). A group with a π-bond to an electronegative atom can withdraw electron density (-M effect).
-
Hammett Equation: This linear free-energy relationship, log(K/K₀) = σρ, quantitatively describes the effect of meta or para substituents on the reactivity of a benzene derivative[3][5]. The substituent constant (σ) measures the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group[6].
In our comparison:
-
Benzoic Acid: The baseline reference. The carboxyl group (-COOH) is itself an electron-withdrawing, deactivating, and meta-directing group for electrophilic aromatic substitution[1][7].
-
3-Methyl-5-(methylsulfonyl)benzoic acid:
-
Methyl Group (-CH3): Located at the meta-position, it is a weak electron-donating group, primarily through a +I effect[4][8]. Its influence on the carboxyl group from the meta position is modest.
-
Methylsulfonyl Group (-SO2CH3): This is a powerful electron-withdrawing group. It exerts a strong -I effect due to the high electronegativity of the oxygen atoms and a -M effect by delocalizing the ring's π-electrons into the sulfonyl group[9][10].
-
The following diagram illustrates the structures and the dominant electronic effects of the substituents.
Caption: Chemical Structures of Benzoic Acid and its Derivative.
Comparative Analysis of Reactivity
The electronic differences between the two molecules manifest in three primary areas of reactivity.
Acidity (Reactivity of the O-H Bond)
Acidity is determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation. Substituents that stabilize this anion by dispersing its negative charge will increase the acidity of the parent acid.
-
Benzoic Acid: Has a benchmark pKa of approximately 4.20[11][12][13].
-
3-Methyl-5-(methylsulfonyl)benzoic acid: The powerful electron-withdrawing -SO2CH3 group significantly stabilizes the carboxylate anion by pulling electron density away from the -COO⁻ group. The weak electron-donating -CH3 group at the meta position has a negligible counteracting effect. Consequently, 3-Methyl-5-(methylsulfonyl)benzoic acid is a substantially stronger acid than benzoic acid. The pKa for the closely related 3-(methylsulfonyl)benzoic acid is 3.52, and we expect a similar value for our target molecule[14].
| Compound | Key Substituents | Electronic Effect | Predicted pKa | Acidity vs. Benzoic Acid |
| Benzoic Acid | -H | Reference | ~4.20[11][12][13] | Baseline |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 3-CH₃5-SO₂CH₃ | Weak EDG (+I)Strong EWG (-I, -M) | ~3.5 | Stronger |
Reactivity at the Carbonyl Carbon (Nucleophilic Acyl Substitution)
Reactions such as esterification and amidation involve a nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid[15][16]. The reactivity is enhanced if the carbonyl carbon is more electron-deficient.
-
Benzoic Acid: Exhibits standard reactivity for an aromatic carboxylic acid.
-
3-Methyl-5-(methylsulfonyl)benzoic acid: The -SO2CH3 group withdraws electron density from the entire aromatic system, including the carboxyl group. This inductive withdrawal makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles like alcohols or amines. Therefore, 3-Methyl-5-(methylsulfonyl)benzoic acid will undergo esterification and amidation reactions at a faster rate than benzoic acid under identical conditions.
Caption: Logic flow of substituent effects on carbonyl reactivity.
Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution)
Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich π-system of the benzene ring[17][18]. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate. Electron-withdrawing groups deactivate the ring, making it less nucleophilic and slowing the reaction rate[19][20].
-
Benzoic Acid: The -COOH group is deactivating and a meta-director. EAS reactions on benzoic acid, such as nitration or halogenation, are slower than on benzene and occur at the meta-position[7][21][22].
-
3-Methyl-5-(methylsulfonyl)benzoic acid: This molecule has two strong deactivating groups (-COOH and -SO2CH3) and one weakly activating group (-CH3). The combined deactivating effect of the carboxyl and methylsulfonyl groups will make the aromatic ring extremely electron-deficient and thus highly unreactive towards EAS. The reaction, if it proceeds at all, would require harsh conditions. The directing effects are complex, but the overwhelming characteristic is the ring's profound deactivation.
Experimental Validation Protocols
To empirically validate the theoretical predictions, the following protocols can be employed.
Protocol 1: Determination of pKa via Potentiometric Titration
This experiment directly measures the acidity of each compound. The pKa is the pH at which the acid is 50% neutralized[5].
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00 and 7.00.
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the test acid (benzoic acid or 3-Methyl-5-(methylsulfonyl)benzoic acid) and dissolve it in 50 mL of a 50:50 ethanol/water solution. The ethanol is necessary to ensure the solubility of the substituted acid.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill a 10 mL burette with a standardized ~0.05 M NaOH solution.
-
Titration: Add the NaOH titrant in 0.2 mL increments, recording the pH after each addition. Continue adding titrant well past the equivalence point (identified by a sharp increase in pH).
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (V_eq). The volume at the half-equivalence point is V_eq / 2. The pKa is equal to the pH of the solution at this half-equivalence point.
Caption: Experimental workflow for pKa determination.
Protocol 2: Comparative Kinetics of Acid-Catalyzed Esterification
This experiment compares the rate of nucleophilic acyl substitution by monitoring the formation of an ester over time.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 10 mmol of either benzoic acid or 3-Methyl-5-(methylsulfonyl)benzoic acid.
-
Reagent Addition: To each flask, add 50 mL of methanol (serving as both reactant and solvent) and 0.5 mmol of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Initiation: Place both flasks in a preheated oil bath set to a constant temperature (e.g., 60°C) and start timers for both reactions simultaneously.
-
Aliquoting: At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 1.0 mL aliquot from each reaction mixture and immediately quench it in a vial containing 10 mL of ice-cold distilled water. This stops the reaction by diluting the reactants and catalyst.
-
Quantification: Determine the amount of unreacted carboxylic acid in each quenched aliquot by titrating with a standardized ~0.1 M NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: For each acid, plot the concentration of the carboxylic acid remaining versus time. The initial rate of reaction can be determined from the negative of the initial slope of this curve. A steeper slope indicates a faster reaction rate.
Expected Results and Interpretation
The experimental results should align with the theoretical predictions.
-
pKa Determination: The titration of 3-Methyl-5-(methylsulfonyl)benzoic acid is expected to reach its half-equivalence point at a significantly lower pH than benzoic acid, confirming its higher acidity.
-
Esterification Kinetics: The concentration of 3-Methyl-5-(methylsulfonyl)benzoic acid is expected to decrease more rapidly over time compared to benzoic acid, demonstrating its enhanced reactivity toward nucleophilic acyl substitution.
| Experiment | Benzoic Acid (Expected Outcome) | 3-Methyl-5-(methylsulfonyl)benzoic acid (Expected Outcome) | Interpretation |
| pKa Titration | pKa ≈ 4.2 | pKa ≈ 3.5 | The -SO₂CH₃ group stabilizes the conjugate base, increasing acidity. |
| Esterification Kinetics | Slower rate of acid consumption | Faster rate of acid consumption | The -SO₂CH₃ group increases the electrophilicity of the carbonyl carbon. |
Conclusion and Practical Implications
The presence of a 3-methyl and a 5-methylsulfonyl group on benzoic acid results in a molecule with profoundly different reactivity compared to the parent structure. 3-Methyl-5-(methylsulfonyl)benzoic acid is a stronger acid and is more susceptible to nucleophilic attack at the carbonyl carbon. However, its aromatic ring is significantly deactivated towards electrophilic substitution.
For researchers in drug development and materials science, these properties have direct implications:
-
Increased Acidity: Can influence a drug candidate's solubility, absorption, and interactions with biological targets.
-
Enhanced Carbonyl Reactivity: Allows for the formation of esters and amides under milder conditions or at faster rates, which is advantageous in complex molecule synthesis.
-
Decreased Ring Reactivity: Indicates that functionalization of the aromatic ring via electrophilic substitution would be challenging and require specialized synthetic strategies.
By understanding these fundamental principles of reactivity, scientists can better predict the behavior of complex molecules and design more efficient and effective synthetic pathways.
References
-
SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
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Fiveable. (2025, August 15). Benzoic Acid Definition - Intro to Chemistry Key Term. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzoic Acid? Retrieved from [Link]
-
Fiveable. (2025, August 15). Benzoic Acid Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Filo. (2025, March 19). Compared to benzoic acid why ortho methyl benzoic acid is weaker in acidity. Retrieved from [Link]
-
Quora. (2018, April 20). Why does p-methyl benzoic acid shows both inductive effect and hyperconjugation but m-methyl benzoic acid only shows inductive effect? Retrieved from [Link]
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-
Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
-
YouTube. (2024, February 14). 6 Important Reactions of Benzoic Acid in one shot. Retrieved from [Link]
-
Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
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- Faza, O. N., & Perdicchia, D. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Xue, J., Zeng, Z., & Yang, H. (2018). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid. The Canadian Journal of Chemical Engineering, 97(3), 867-874.
- Unknown Source. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (Link not available)
-
LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
- Li, B., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Chemistry–A European Journal, 21(15), 5364-5367.
- Smith, J. G. (1966). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 427-432.
-
LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Curini, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1849-1857.
- Wang, Y., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(12), 6539-6547.
-
ResearchGate. (2026, February 15). (PDF) Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
- Unknown Source. (2025, September 2). What are the differences in reactivity between M - Methylbenzoic Acid and p. (Link not available)
-
ResearchGate. (n.d.). Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). FR2956662A1 - Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution...
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]
-
YouTube. (2023, March 1). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]
-
Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Retrieved from [Link]
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LookChem. (n.d.). 3-(METHYLSULFONYL)BENZOIC ACID 5345-27-7 wiki. Retrieved from [Link]
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Centurion University. (n.d.). II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]
- Piguet, C., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 39(23), 5349-5360.
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International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]
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Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Royal Society of Chemistry. (2023, May 18). Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
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Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18945412, Methyl 3-amino-5-(methylsulfonyl)benzoate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]
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Elemental Analysis Comparison Guide: 3-Methyl-5-(methylsulfonyl)benzoic acid
As a Senior Application Scientist overseeing pharmaceutical quality control and synthetic validation, I frequently evaluate the analytical strategies required to confirm the identity and purity of complex organic intermediates. 3-Methyl-5-(methylsulfonyl)benzoic acid (Chemical Formula:
This guide objectively compares the industry-standard methodologies for the elemental analysis of this compound, providing the causality behind experimental choices, self-validating protocols, and comparative performance data.
Executive Summary & Theoretical Baselines
Before initiating any empirical analysis, we must establish the theoretical baseline. The exact mass fractions dictate our calibration ranges and detector sensitivity requirements.
-
Molecular Formula:
-
Molecular Weight: 214.24 g/mol
-
Theoretical Mass Fractions:
-
Carbon (C): 50.46%
-
Hydrogen (H): 4.71%
-
Oxygen (O): 29.87%
-
Sulfur (S): 14.97%
-
Nitrogen (N): 0.00%
-
In drug development, a synthesized batch must typically fall within ±0.3% of these theoretical values to pass quality control. To achieve this, we must select the appropriate analytical technique based on whether we are confirming the bulk empirical formula or profiling trace sulfur impurities.
Analytical Methodologies & Causality
CHNS/O Flash Combustion Analysis (The Gold Standard)
For bulk empirical formula confirmation, combustion analysis is the state-of-the-art technique [1]. It relies on the quantitative conversion of the solid sample into gaseous oxides (
The Causality of Catalyst Selection:
Because the sulfur in the methylsulfonyl group is already in a +6 oxidation state, standard thermal combustion can inadvertently produce a mixture of
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
When the goal shifts from bulk formula confirmation to trace sulfur quantification (e.g., detecting parts-per-billion level sulfur carryover in a subsequent non-sulfur synthetic step), ICP-OES is the superior choice [2].
The Causality of Sample Preparation:
Organic compounds cannot be directly aspirated into an aqueous ICP-OES system without extinguishing the plasma or causing severe carbon buildup. Furthermore, open-vessel heating causes volatile sulfur compounds to escape. Therefore, closed-vessel microwave digestion using concentrated Nitric Acid (
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must be treated as a self-validating system. Below are the step-by-step methodologies for both techniques.
Protocol A: CHNS/O Combustion Analysis
-
System Calibration & Validation: Calibrate the TCD response using a certified reference material such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Run a BBOT standard before and after the sample batch to validate the calibration curve and check for thermal drift.
-
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 3-Methyl-5-(methylsulfonyl)benzoic acid into a high-purity tin capsule. Add an equal mass of
powder. Crimp the capsule tightly to exclude atmospheric gases. -
Flash Combustion: Drop the capsule into the primary reactor at 1000°C in an oxygen-enriched atmosphere. The tin capsule undergoes exothermic oxidation, creating a localized "flash" temperature of ~1800°C, instantly vaporizing the sample.
-
Reduction Phase: Sweep the resulting gas mixture with helium carrier gas through a secondary furnace (700°C) packed with elemental copper. The copper removes excess oxygen and ensures system baseline stability.
-
Separation & Detection: Pass the gas stream through a Porapak GC column to separate
, , and before they enter the TCD for quantification.
Workflow of CHNS Combustion Analysis for organic compounds.
Protocol B: ICP-OES Sulfur Determination
-
System Calibration & Validation: Prepare a multi-point calibration curve (0.1, 1.0, 10.0 mg/L) using a NIST-traceable Sulfur standard. Include a Continuing Calibration Verification (CCV) standard and a Method Blank every 10 samples to rule out carryover.
-
Microwave Digestion: Weigh 50.0 mg of the sample into a PTFE microwave digestion vessel. Add 6 mL of concentrated
and 2 mL of 30% . Seal the vessel and run a ramped heating program up to 200°C for 20 minutes. -
Dilution: Allow vessels to cool. Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to the mark with Type 1 ultrapure water (18.2 MΩ·cm).
-
Plasma Introduction: Introduce the sample via a pneumatic nebulizer into the argon plasma (8,000–10,000 K), which atomizes and excites the sulfur atoms.
-
Optical Detection: Measure the emission intensity at 180.73 nm (the primary UV emission line for sulfur). Spike the sample with an Yttrium internal standard to automatically correct for any matrix-induced nebulization variations.
ICP-OES workflow for trace sulfur determination in organic matrices.
Comparative Performance Data
To guide instrument selection, the following table summarizes the expected operational parameters and performance metrics when analyzing 3-Methyl-5-(methylsulfonyl)benzoic acid. X-Ray Fluorescence (XRF) is included as a tertiary, non-destructive alternative for rapid bulk screening.
| Parameter | CHNS/O Flash Combustion | ICP-OES | X-Ray Fluorescence (XRF) |
| Target Analytes | C, H, O, S | S (Trace/Specific) | S (Bulk screening) |
| Optimal Use Case | Empirical formula confirmation | Trace impurity profiling | Non-destructive screening |
| Sample Size Required | 2 – 5 mg | 50 – 100 mg | > 100 mg (solid powder) |
| Limit of Detection (S) | ~100 ppm (0.01%) | ~10 ppb | ~10 ppm |
| Accuracy (Recovery) | 99.5% – 100.5% | 98.0% – 102.0% | 90.0% – 110.0% |
| Precision (RSD) | < 0.3% | < 1.0% | < 5.0% |
| Sample Destruction | Yes | Yes | No |
Analyst Recommendation: For confirming the identity and purity of a newly synthesized batch of 3-Methyl-5-(methylsulfonyl)benzoic acid, CHNS/O combustion is mandatory to prove the carbon/hydrogen framework alongside the sulfur content. ICP-OES should be reserved strictly for downstream applications where the compound might exist as a low-level contaminant.
References
-
Elementar. Elemental analysis: operation & applications. Elementar Analysensysteme GmbH. Available at:[Link]
-
Agilent Technologies. What Is ICP-OES? Principles & Technique. Agilent. Available at:[Link]
-
Spectroscopy Online. Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. MJC. Available at:[Link]
-
VELP Scientifica. CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer. VELP Scientifica. Available at:[Link]
Distinguishing 3-Methyl-5-(methylsulfonyl)benzoic acid from its Structural Isomers: A Comprehensive Analytical Guide
In the fields of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Structural isomers—molecules sharing the same chemical formula but differing in the arrangement of their atoms—can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of analytical techniques for distinguishing 3-Methyl-5-(methylsulfonyl)benzoic acid from its closely related structural isomers. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data analysis, to provide researchers with a robust framework for unambiguous isomer identification.
The Challenge of Isomerism
3-Methyl-5-(methylsulfonyl)benzoic acid and its isomers present a significant analytical challenge due to their identical molecular weight and similar functional groups. The position of the methyl, methylsulfonyl, and benzoic acid groups on the aromatic ring dictates the molecule's overall electronic distribution, steric environment, and, consequently, its interaction with biological targets or its properties in a material. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural elucidation.[1]
Key Isomers for Comparison:
For the purpose of this guide, we will focus on distinguishing the target compound from its most common and challenging-to-differentiate isomers:
-
3-Methyl-5-(methylsulfonyl)benzoic acid (Target)
-
2-Methyl-4-(methylsulfonyl)benzoic acid
-
4-Methyl-2-(methylsulfonyl)benzoic acid
-
2-Methyl-5-(methylsulfonyl)benzoic acid
-
5-Methyl-2-(methylsulfonyl)benzoic acid
-
4-Methyl-3-(methylsulfonyl)benzoic acid
-
3-Methyl-4-(methylsulfonyl)benzoic acid
-
2-Methyl-6-(methylsulfonyl)benzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing structural isomers, as it provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).[1][2] The chemical shifts, splitting patterns (multiplicity), and coupling constants are highly sensitive to the electronic effects and spatial relationships of the substituents on the benzoic acid core.[3]
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm for benzoic acid derivatives) is particularly informative for differentiating these isomers. The substitution pattern directly influences the chemical shift and splitting of the aromatic protons.
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the often-complex and overlapping multiplets in the aromatic region of substituted benzoic acids.[3] Deuterated solvents like DMSO-d₆ or CDCl₃ are used to avoid overwhelming solvent signals and to provide a lock signal for the instrument.[3]
Comparative ¹H NMR Data (Predicted)
| Compound | Aromatic Proton Chemical Shifts (ppm) & Multiplicity | -CH₃ (ppm) | -SO₂CH₃ (ppm) | -COOH (ppm) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | ~8.3 (s), ~8.2 (s), ~8.0 (s) | ~2.5 (s) | ~3.2 (s) | ~13.5 (s, br) |
| 4-Methyl-2-(methylsulfonyl)benzoic acid | ~8.1 (d), ~7.9 (d), ~7.8 (s) | ~2.6 (s) | ~3.3 (s) | ~13.4 (s, br) |
| 2-Methyl-5-(methylsulfonyl)benzoic acid | ~8.2 (d), ~7.8 (dd), ~7.6 (d) | ~2.7 (s) | ~3.1 (s) | ~13.6 (s, br) |
Note: These are predicted values and may vary based on solvent and concentration. The key is the difference in splitting patterns and chemical shifts.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.[2] Due to the symmetry of some isomers, the number of distinct carbon signals can be a key differentiator.[4] The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.[5][6]
Comparative ¹³C NMR Data (Predicted)
| Compound | Number of Aromatic Signals | Carbonyl Carbon (ppm) | -CH₃ (ppm) | -SO₂CH₃ (ppm) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 6 | ~166 | ~21 | ~44 |
| 4-Methyl-2-(methylsulfonyl)benzoic acid | 6 | ~167 | ~22 | ~45 |
| 2-Methyl-5-(methylsulfonyl)benzoic acid | 6 | ~168 | ~20 | ~43 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger sample amount (20-50 mg) and a longer acquisition time.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities.
dot graph "NMR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; "Dissolve Sample" [label="Dissolve 5-10 mg\nin 0.7 mL\nDeuterated Solvent"]; "Transfer to Tube" [label="Transfer to\n5 mm NMR Tube"]; "Dissolve Sample" -> "Transfer to Tube"; }
subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; "Instrument Setup" [label="Tune & Shim\n400+ MHz Spectrometer"]; "Acquire 1H" [label="Acquire ¹H Spectrum\n(16-32 scans)"]; "Acquire 13C" [label="Acquire ¹³C Spectrum\n(longer acquisition)"]; "Instrument Setup" -> "Acquire 1H" -> "Acquire 13C"; }
subgraph "cluster_Proc" { label="Data Processing"; bgcolor="#FEF7E0"; "Fourier Transform" [label="Fourier Transform"]; "Phase & Baseline" [label="Phase & Baseline\nCorrection"]; "Analyze Spectra" [label="Analyze Chemical Shifts,\nSplitting & Integration"]; "Fourier Transform" -> "Phase & Baseline" -> "Analyze Spectra"; }
"Transfer to Tube" -> "Instrument Setup" [lhead="cluster_Acq"]; "Acquire 13C" -> "Fourier Transform" [lhead="cluster_Proc"]; } caption: "Workflow for NMR analysis of isomeric compounds."
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.[2] While all isomers will show characteristic absorptions for the carboxylic acid O-H, C=O, and the sulfonyl S=O stretches, the "fingerprint" region (below 1500 cm⁻¹) and the C-H out-of-plane bending vibrations are particularly useful for distinguishing substitution patterns on the benzene ring.[7][8]
Key Differentiating IR Absorptions
-
C=O Stretch (Carboxylic Acid): Typically observed around 1700-1680 cm⁻¹ for aromatic carboxylic acids.[9] Hydrogen bonding can cause this peak to broaden and shift.
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm⁻¹ is a hallmark of a carboxylic acid due to hydrogen bonding.[9][10]
-
S=O Asymmetric and Symmetric Stretches (Sulfonyl): Strong absorptions are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[11][12][13]
-
C-H Out-of-Plane Bending: The pattern of absorptions in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For example, a 1,3,5-trisubstituted benzene ring (as in the target molecule) will have a different pattern than a 1,2,4-trisubstituted ring.[7]
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | ~1700 | ~1325 | ~1140 | Characteristic of 1,3,5-substitution |
| 4-Methyl-2-(methylsulfonyl)benzoic acid | ~1705 | ~1330 | ~1145 | Characteristic of 1,2,4-substitution |
| 2-Methyl-5-(methylsulfonyl)benzoic acid | ~1695 | ~1320 | ~1135 | Characteristic of 1,2,4-substitution |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of the key absorption bands and compare them to reference spectra or predicted values.
dot graph "IR_Workflow" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Collect Background\nSpectrum"]; "Apply_Sample" [label="Apply Solid Sample\nto Crystal"]; "Apply_Pressure" [label="Apply Consistent\nPressure"]; "Acquire_Spectrum" [label="Acquire Spectrum\n(16-32 scans)"]; "Analyze_Peaks" [label="Analyze Key\nAbsorption Bands"];
"Clean_Crystal" -> "Background_Scan" -> "Apply_Sample" -> "Apply_Pressure" -> "Acquire_Spectrum" -> "Analyze_Peaks"; } caption: "Procedure for ATR-IR spectroscopy."
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[14] While all isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to their structure.[14][15] This is particularly true when using techniques like tandem mass spectrometry (MS/MS) where specific ions are isolated and further fragmented.[14]
Key Fragmentation Pathways
For benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da).[16][17] The presence of the methyl and methylsulfonyl groups will also influence fragmentation. For instance, the loss of a methyl radical (-15 Da) or the entire methylsulfonyl group (-79 Da) are possible. The relative abundances of these fragment ions can be used to distinguish between isomers. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragmentation patterns for ortho-substituted isomers compared to their meta and para counterparts.[18]
Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| 3-Methyl-5-(methylsulfonyl)benzoic acid | 214 | [M-OH]⁺, [M-COOH]⁺, [M-SO₂CH₃]⁺ |
| 4-Methyl-2-(methylsulfonyl)benzoic acid | 214 | Potentially unique fragments due to ortho-effect interactions |
| 2-Methyl-5-(methylsulfonyl)benzoic acid | 214 | Potentially unique fragments due to ortho-effect interactions |
Experimental Protocol: GC-MS Analysis
For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as the gas chromatograph separates the isomers before they enter the mass spectrometer.[1]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program to separate the isomers based on their boiling points and interactions with the stationary phase.
-
MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer (typically an electron ionization source).
-
Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 50-300).
-
Data Analysis: Compare the retention times and the fragmentation patterns of the separated isomers.
dot graph "GCMS_Logical_Flow" { layout=dot; rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Input" [label="Isomer Mixture"]; "GC" [label="{Gas Chromatograph | Separates isomers based on retention time}"]; "MS" [label="{Mass Spectrometer | Generates unique mass spectrum for each isomer}"]; "Output" [label="Distinct Chromatographic Peaks\nand Fragmentation Patterns"];
"Input" -> "GC" -> "MS" -> "Output"; } caption: "Logical flow of GC-MS for isomer differentiation."
Conclusion: An Integrated Approach for Confident Identification
No single analytical technique can definitively identify a structural isomer in all cases. A self-validating system that combines the strengths of multiple orthogonal techniques is the most robust approach.
-
NMR spectroscopy provides the most detailed structural information and is often sufficient for unambiguous identification.
-
IR spectroscopy offers a rapid and inexpensive method to confirm the presence of key functional groups and provide clues about the substitution pattern.
-
Mass spectrometry , particularly when coupled with a separation technique like GC, can differentiate isomers based on their retention times and unique fragmentation patterns.
By integrating the data from these techniques, researchers and drug development professionals can confidently distinguish 3-Methyl-5-(methylsulfonyl)benzoic acid from its structural isomers, ensuring the quality and integrity of their scientific endeavors.
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A Comparative Guide to the UV-Vis Absorption Characteristics of Sulfone-Substituted Aromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of sulfone-substituted aromatic compounds. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the structure-property relationships that govern the spectral behavior of this important class of molecules. We will explore the electronic effects of the sulfone group, the influence of various substituents, and the impact of solvent environments on their UV-Vis spectra, all supported by experimental data and theoretical insights.
The Sulfone Group: A Powerful Modulator of Aromatic Absorption
The sulfone group (-SO₂-) is a strong electron-withdrawing group. This characteristic is central to its influence on the UV-Vis absorption of aromatic compounds. The sulfur atom in the sulfone group is in a high oxidation state, and the two oxygen atoms are highly electronegative, leading to a significant inductive effect that pulls electron density away from the aromatic ring. This has two primary consequences for the electronic transitions that are observed in UV-Vis spectroscopy:
-
Modification of π-orbitals: The electron-withdrawing nature of the sulfone group lowers the energy of the π and π* orbitals of the aromatic system.
-
Influence on Charge Transfer: When electron-donating groups are also present on the aromatic ring, the sulfone group can act as an effective acceptor, facilitating intramolecular charge transfer (ICT) transitions.
These effects typically result in shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the unsubstituted parent aromatic compounds.
Comparative UV-Vis Absorption Data
The UV-Vis absorption spectra of sulfone-substituted aromatics are highly dependent on the nature and position of other substituents on the aromatic rings. The following table summarizes the spectral data for a selection of representative compounds.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Diphenyl Sulfone | None | Ethanol | 235, 265, 272 | - | [1][2] |
| 4,4'-Diaminodiphenyl Sulfone | 4,4'-di-NH₂ | Various | ~290-310 | - | [3] |
| 3,3'-Diaminodiphenyl Sulfone | 3,3'-di-NH₂ | Various | ~257, 290 | - | [3] |
| p-Nitrophenyl Phenyl Sulfone | 4-NO₂ | - | - | - | [4] |
| Azobenzene-4-sulfonyl chloride | 4-SO₂Cl, -N=N- | Various | 321-330 (π→π), 435-461 (n→π) | - | [5] |
Analysis of Substituent Effects:
-
Electron-Donating Groups (EDGs): The presence of strong electron-donating groups, such as amino (-NH₂) groups, leads to a significant red-shift (bathochromic shift) of the absorption maxima. This is due to the promotion of intramolecular charge transfer from the donor to the acceptor (the sulfone group and the aromatic system). For instance, 4,4'-diaminodiphenyl sulfone shows a λmax around 290-310 nm, which is a notable shift from the bands of unsubstituted diphenyl sulfone.[3]
-
Electron-Withdrawing Groups (EWGs): The introduction of additional electron-withdrawing groups, such as a nitro (-NO₂) group, can lead to more complex spectral behavior. While a comprehensive analysis is compound-specific, these groups will further lower the energy of the π* orbitals.[4]
-
Extended Conjugation: Systems with extended conjugation, such as azobenzene derivatives, exhibit additional absorption bands. In the case of azobenzene-4-sulfonyl chloride, distinct bands for both π→π* and n→π* transitions are observed.[5]
The Influence of Solvent Polarity: Solvatochromism
Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent.[6] This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, a common feature in sulfone-substituted aromatics with donor-acceptor character.
-
Positive Solvatochromism (Red Shift): In many donor-acceptor substituted sulfones, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption maximum. This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus reducing the energy gap for the electronic transition.[7]
-
Negative Solvatochromism (Blue Shift): In some cases, a hypsochromic (blue) shift can be observed with increasing solvent polarity. This typically occurs when the ground state is more polar than the excited state.[6]
The study of solvatochromism provides valuable insights into the electronic structure of sulfone-containing molecules and their interactions with the surrounding medium. For example, the solvatochromism of azobenzene-4-sulfonyl chloride has been investigated in a wide range of solvents, revealing the influence of both general polarity and specific hydrogen-bonding interactions.[5]
Experimental Protocol for UV-Vis Absorption Measurement
The following is a generalized protocol for obtaining high-quality UV-Vis absorption spectra of sulfone-substituted aromatic compounds.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)
-
The sulfone-substituted aromatic compound of interest
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest. For comparative studies, a range of solvents with varying polarities should be used.
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Dilute the stock solution to prepare a working solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 for the main absorption bands. A typical concentration for this is around 1 x 10⁻⁵ M.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.
-
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same solvent and place it in the sample beam path. Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Run the UV-Vis scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration of the solution and the path length of the cuvette are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the UV-Vis analysis of sulfone-substituted aromatics.
Electronic Effects of the Sulfone Group
Caption: The interplay of electronic effects influencing the UV-Vis absorption of substituted aromatic sulfones.
References
-
Fehnel, E. A., & Carmack, M. (1950). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society, 72(3), 1292–1299. [Link]
-
Gormin, D., & Kasha, M. (1995). Solvatochromism and prototropism of diaminodiphenyl sulphones and 2-aminodiphenyl sulphone: a comparative study by electronic spectra. Journal of Photochemistry and Photobiology A: Chemistry, 90(2-3), 109-116. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Poly(Azomethine Sulfones). I. Synthesis and Characterization of New Poly(Azomethine Sulfones) Containing Ortho/Para Aromatic Moieties. Retrieved March 7, 2026, from [Link]
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science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved March 7, 2026, from [Link]
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Costentin, C., & Savéant, J. M. (2000). An experimental and theoretical investigation of the regioselective cleavage of aromatic sulfones. Physical Chemistry Chemical Physics, 2(18), 4227–4233. [Link]
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Xu, G., Zhao, Y., Xie, S., Zhou, Z., & Tang, B. Z. (2023). Sulfone-functionalized stereoisomeric[8] radialene displays guest induced modulation of porous frameworks and critical crystallization-induced near-infrared emission. Chemical Science, 14(1), 123-130. [Link]
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Al-Shehri, S., Ahmed, A. M., El-Shishtawy, R. M., & Asiri, A. M. (2021). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. Scientific Reports, 11(1), 1-13. [Link]
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ResearchGate. (n.d.). UV‐vis absorption and photoluminescence spectra of five sulfone‐embedded heterocyclic compounds in dilute hexane solution. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. Retrieved March 7, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl sulfone. Retrieved March 7, 2026, from [Link]
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MDPI. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). UV‐vis absorption of various reaction components. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. Retrieved March 7, 2026, from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Divinyl Sulfone. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of the sulfide P1, sulfoxide P3 and sulfone P5 based triphenylamino compounds in different organic solvents. Retrieved March 7, 2026, from [Link]
-
Spectroscopy@IKU. (n.d.). Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2010). What is Solvatochromism?. Retrieved March 7, 2026, from [Link]
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MDPI. (2023). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Retrieved March 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Electronic effects of the sulphonium group. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Retrieved March 7, 2026, from [Link]
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A Procedural Guide for the Safe Disposal of 3-Methyl-5-(methylsulfonyl)benzoic acid
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 3-Methyl-5-(methylsulfonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety standards to ensure personnel protection and environmental compliance. The causality behind each step is explained to empower laboratory personnel with not just the "how," but the "why," fostering a robust culture of safety.
Hazard Identification and Core Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 3-Methyl-5-(methylsulfonyl)benzoic acid is an irritant, and like many specialized research chemicals, its toxicological properties have not been fully investigated[1]. This necessitates a cautious approach, treating the compound with the respect due to a substance with unknown chronic effects.
The primary known hazards are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
This data dictates the minimum safety protocols required. The potential for serious eye irritation underscores the mandatory use of sealed eye protection, while the risk of respiratory irritation highlights the need for robust engineering controls like a chemical fume hood.
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins long before the waste container is sealed. It starts with proactive safety measures during handling.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is non-negotiable. It creates a critical barrier between the user and the chemical.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1][3]. Standard safety glasses are insufficient; goggles provide a seal to protect against fine dust particles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[4].
-
Protective Clothing: A fully buttoned lab coat must be worn to protect against accidental skin contact[4][5].
-
Respiratory Protection: If there is any risk of generating dust, particularly outside of a certified fume hood, a NIOSH/MSHA-approved respirator is required[1][4]. This is crucial as the substance may cause respiratory tract irritation[1][2].
Engineering Controls and Safe Handling
Your work environment is a key safety system.
-
Ventilation: Always handle 3-Methyl-5-(methylsulfonyl)benzoic acid in a well-ventilated area, preferably within a properly functioning laboratory chemical fume hood[3][5][6]. This minimizes the concentration of airborne particles, directly addressing the inhalation hazard.
-
Dust Prevention: Minimize dust generation and accumulation during handling and weighing[1]. If sweeping is necessary, gently moisten the material to prevent it from becoming airborne[4].
-
Storage: Store the primary chemical container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizers and bases[5][6][7].
Step-by-Step Waste Disposal Protocol
Treat all 3-Methyl-5-(methylsulfonyl)benzoic acid waste as hazardous chemical waste. This includes the pure compound, reaction residues, and any contaminated lab materials.
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents unintended chemical reactions in the waste stream and ensures the disposal vendor can apply the correct treatment method.
-
Procedure:
-
Designate a specific waste container for 3-Methyl-5-(methylsulfonyl)benzoic acid and its associated contaminated solids.
-
Collect any contaminated disposables, such as weighing paper, gloves, and paper towels, in the same designated container[4]. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
Step 2: Containerization and Labeling
-
Rationale: Secure containment and clear labeling are mandated by regulations like OSHA's Hazard Communication Standard to ensure safety during storage, transport, and final disposal[8][9].
-
Procedure:
-
Use a chemically compatible container with a tightly sealing lid (e.g., a high-density polyethylene (HDPE) container).
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "3-Methyl-5-(methylsulfonyl)benzoic acid," and list all other contents. Avoid using chemical formulas or abbreviations[10].
-
Indicate the relevant hazards (e.g., "Irritant").
-
Step 3: Temporary On-Site Storage
-
Rationale: Safe temporary storage minimizes the risk of spills, exposure, and reaction with incompatible materials.
-
Procedure:
-
Keep the waste container tightly closed when not in use[11][12].
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area or central waste storage facility.
-
Ensure the storage area is away from heat, direct sunlight, and incompatible chemicals[5][6]. Secondary containment is highly recommended.
-
Step 4: Final Disposal
-
Rationale: Federal and local regulations mandate that hazardous waste be handled by licensed professionals to ensure it is treated in an environmentally sound manner[2].
-
Procedure:
-
Arrange for pickup through your institution's EHS department or a contracted licensed hazardous waste disposal company[4][5].
-
Never dispose of this chemical down the drain or in the regular trash[6].
-
The likely disposal method for this compound is incineration in a permitted hazardous waste incinerator, which ensures complete destruction of the organic molecule[4].
-
Emergency Procedures: Spill Management
Accidents require a calm and prepared response. The procedure differs significantly based on the scale of the spill.
Small Spills (Cleanable within 10-15 minutes by trained personnel)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double nitrile gloves[10].
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.
-
Clean-Up: Carefully sweep up the material, avoiding the creation of dust[6][10]. Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container[4].
-
Decontaminate: Clean the spill area with soap and water[4].
-
Report: Inform your supervisor and EHS department of the incident.
Large Spills (Beyond the capacity for a safe, simple cleanup)
-
Evacuate: Immediately evacuate the area. Alert all nearby personnel.
-
Isolate: If safe to do so, close the door to the affected area to contain any dust or vapors. Restrict access.
-
Notify: Contact your institution's EHS or emergency response team immediately[4]. Provide them with the chemical name and any details about the spill.
-
Await Assistance: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing 3-Methyl-5-(methylsulfonyl)benzoic acid from use to final disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
